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  • Product: Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate
  • CAS: 898782-66-6

Core Science & Biosynthesis

Foundational

An Inquiry into the Putative Mechanism of Action of Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate: A Technical Guide for Drug Development Professionals

Abstract Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate is a synthetic organic compound for which the mechanism of action has not been empirically determined in publicly available scientific literature. This te...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate is a synthetic organic compound for which the mechanism of action has not been empirically determined in publicly available scientific literature. This technical guide presents a scientifically-grounded, theoretical exploration of its potential biological activities. By dissecting the molecule into its core chemical moieties—the thiomorpholinomethylphenyl group and the ethyl heptanoate chain—we can infer a plausible mechanism of action based on established structure-activity relationships of analogous compounds. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing a hypothetical framework to guide future investigation into this molecule's therapeutic potential.

Introduction: Deconstructing a Molecule of Unknown Function

The compound Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate (CAS Number: 898782-66-6) is cataloged by several chemical suppliers, yet its biological profile remains uncharacterized in peer-reviewed studies.[1][2][3] The absence of direct experimental data necessitates a deductive approach to understanding its potential pharmacological role. This guide will therefore focus on an in-depth analysis of its structural components to postulate a mechanism of action. Our hypothesis is built upon the well-documented activities of compounds containing thiomorpholine, morpholine, and related substituted phenyl rings, as well as the potential role of the ethyl keto-heptanoate side chain in modulating activity or acting as a prodrug moiety.

Core Compound Properties

PropertyValueSource
CAS Number 898782-66-6[1][2][3]
Molecular Formula C20H29NO3S[2]
Molecular Weight 363.52 g/mol [2]
Synonyms ethyl 7-oxo-7-[2-(4-thiomorpholinylmethyl)phenyl]heptanoate[2]

The Thiomorpholinomethylphenyl Moiety: A Potential Driver of Bioactivity

The thiomorpholinomethylphenyl group is the most likely pharmacophore of the molecule. The presence of a nitrogen-containing heterocycle attached to a phenyl ring is a common feature in many biologically active compounds. Our analysis of related structures suggests several potential mechanisms of action.

Inferred Anti-Inflammatory and Analgesic Properties

A significant body of research points to the anti-inflammatory potential of compounds containing morpholine and thiophene (a related sulfur-containing heterocycle). For instance, 2-(4-morpholino)-3-aryl-5-substituted thiophenes have been investigated as novel anti-inflammatory agents.[4] Furthermore, N-(3-(morpholinomethyl)-phenyl)-amides have been identified as potent and selective CB2 receptor agonists, which are known to play a role in modulating inflammation and pain.[5]

Based on these precedents, we can hypothesize that Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate may exhibit anti-inflammatory and analgesic effects, potentially through interaction with the cannabinoid system or other inflammatory pathways.

Potential as a Modulator of Monoamine Uptake

Derivatives of phenylmorpholine have been explored for their effects on the central nervous system, particularly as inhibitors of monoamine uptake. For example, 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues have been synthesized and evaluated for their ability to inhibit the uptake of dopamine (DA) and norepinephrine (NE), with potential applications as smoking cessation aids.[6] This suggests that the thiomorpholinomethylphenyl moiety could potentially interact with monoamine transporters.

The Ethyl Heptanoate Chain: A Modulator of Pharmacokinetics or a Prodrug Feature?

The ethyl 7-oxo-7-phenylheptanoate substructure introduces a lipophilic alkyl chain and an ester group.[7] This part of the molecule could influence the compound's overall properties in several ways.

Influence on Physicochemical Properties and Pharmacokinetics

The long alkyl chain increases the lipophilicity of the molecule, which could enhance its ability to cross cell membranes and potentially the blood-brain barrier. The ester functionality could be susceptible to hydrolysis by esterases in the body, which would impact the compound's metabolic stability and duration of action.

A Plausible Prodrug Strategy

The ethyl ester could function as a prodrug, designed to be cleaved in vivo to release a more active carboxylic acid metabolite. This is a common strategy in drug design to improve the oral bioavailability of a parent drug. In this hypothetical scenario, the active form of the drug would be 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoic acid.

Proposed Experimental Workflow for Mechanism of Action Elucidation

To validate the hypothesized mechanisms of action, a structured experimental approach is necessary. The following workflow outlines a series of in vitro and in vivo assays.

G cluster_0 In Vitro Assays cluster_1 In Vivo Models cluster_2 Data Analysis & Hypothesis Refinement a1 CB1/CB2 Receptor Binding Assays c1 Determine IC50/EC50 Values a1->c1 a2 Monoamine Transporter (DAT, NET, SERT) Uptake Assays a2->c1 a3 COX-1/COX-2 Inhibition Assays a3->c1 a4 Metabolic Stability Assays (microsomes, plasma) c2 Assess In Vivo Efficacy a4->c2 b1 Carrageenan-Induced Paw Edema (Anti-inflammatory) b1->c2 b2 Formalin Test (Analgesia) b2->c2 b3 Locomotor Activity (CNS effects) b3->c2 c3 Structure-Activity Relationship (SAR) Studies c1->c3 c2->c3

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Step-by-Step Methodologies

1. Receptor Binding and Enzyme Inhibition Assays (In Vitro):

  • Protocol: Standard radioligand binding assays for human CB1 and CB2 receptors would be conducted to determine the binding affinity (Ki) of the compound. Similarly, commercially available kits would be used to assess the inhibition of dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) activity. COX-1 and COX-2 inhibitory activity would be determined using enzyme immunoassay (EIA) kits.

  • Rationale: These initial screens will directly test the primary hypotheses regarding the compound's potential targets.

2. Metabolic Stability Assessment (In Vitro):

  • Protocol: The compound would be incubated with liver microsomes and in plasma from various species (e.g., human, rat, mouse) to determine its metabolic stability and identify potential metabolites via LC-MS/MS.

  • Rationale: This will provide insight into the compound's pharmacokinetic profile and whether it is likely to act as a prodrug.

3. Animal Models of Inflammation and Pain (In Vivo):

  • Protocol: The carrageenan-induced paw edema model in rats would be used to assess anti-inflammatory activity. The formalin test in mice would be employed to evaluate analgesic properties.

  • Rationale: These established models will provide in vivo evidence for the hypothesized pharmacological effects.

Concluding Remarks and Future Directions

While the precise mechanism of action of Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate remains to be elucidated through empirical research, this guide provides a robust, scientifically-defensible framework for initiating such an investigation. The structural analogy to known anti-inflammatory agents, analgesics, and monoamine uptake inhibitors strongly suggests that this compound warrants further study. Future research should focus on the proposed experimental workflow to confirm or refute the hypothesized mechanisms and to explore the structure-activity relationships of this chemical series. The insights gained from such studies could pave the way for the development of novel therapeutics.

References

  • ETHYL 7-OXO-7-[2-(THIOMORPHOLINOMETHYL)PHENYL]HEPTANOATE — Chemical Substance Information - NextSDS. [Link]

  • ETHYL 7-[2-(MORPHOLINOMETHYL)PHENYL]-7-OXOHEPTANOATE — Chemical Substance Information - NextSDS. [Link]

  • ethyl 7-oxo-7-[2-(thiomorpholin-4-ylmethyl)phenyl]heptanoate - GlobalChemMall. [Link]

  • Ethyl 7-oxo-7-phenylheptanoate | C15H20O3 - PubChem. [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Some 2-[4-morpholino]-3-aryl-5-substituted Thiophenes as Novel Anti-Inflammatory Agents - PubMed. [Link]

  • Discovery of N-(3-(morpholinomethyl)-phenyl)-amides as potent and selective CB2 agonists - PubMed. [Link]

  • Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine - PMC. [Link]

  • ETHYL 7-OXO-7-[3-(THIOMORPHOLINOMETHYL)PHENYL]HEPTANOATE — Chemical Substance Information - NextSDS. [Link]

Sources

Exploratory

Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate CAS 898782-66-6 chemical and physical properties

[style="filled", fontname="Arial", shape="box", Fig 1: Structural functional group logic and mechanistic roles of CAS 898782-66-6. Self-Validating Experimental Protocol: Ester Hydrolysis To utilize CAS 898782-66-6 as a l...

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Author: BenchChem Technical Support Team. Date: March 2026

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Fig 1: Structural functional group logic and mechanistic roles of CAS 898782-66-6.

Self-Validating Experimental Protocol: Ester Hydrolysis

To utilize CAS 898782-66-6 as a linker in Solid-Phase Peptide Synthesis (SPPS) or PROTAC assembly, the terminal ethyl ester must first be hydrolyzed to the corresponding free carboxylic acid.

As a Senior Application Scientist, I mandate that this protocol operates as a self-validating system . This means the workflow includes strict In-Process Controls (IPCs) to eliminate assumptions and guarantee quantitative conversion before proceeding to workup.

Step-by-Step Methodology

Step 1: Solvation Strategy

  • Action: Dissolve 1.0 equivalent of CAS 898782-66-6 in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M concentration).

  • Causality: The ester is highly lipophilic, while the hydrolyzing agent is an inorganic salt. This specific ternary solvent system ensures complete homogeneity, preventing biphasic reaction stalling.

Step 2: Base-Promoted Hydrolysis

  • Action: Cool the solution to 0 °C and add 2.0 equivalents of LiOH·H₂O. Stir and allow to warm to room temperature over 2 hours.

  • Causality: Lithium hydroxide is selected over NaOH or KOH because the Li⁺ ion provides mild, selective coordination to the ester carbonyl, driving hydrolysis without triggering unwanted aldol condensations at the α-carbon of the 7-oxo group.

Step 3: IPC 1 - LC-MS Validation (Critical Checkpoint)

  • Action: Withdraw a 10 µL aliquot, quench with 10 µL of 1M HCl, dilute in 1 mL Acetonitrile, and inject into the LC-MS.

  • Validation: You must observe the disappearance of the starting material mass (m/z 364 [M+H]⁺) and the dominant appearance of the product mass (m/z 336 [M+H]⁺). Do not proceed to Step 4 until the ester peak is <1% by UV area.

Step 4: Isoelectric Workup & Acidification

  • Action: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with water and wash once with MTBE (to remove non-polar impurities). Carefully acidify the aqueous layer to pH 3-4 using 1M HCl.

  • Causality: The target molecule contains both a basic thiomorpholine nitrogen and an acidic carboxylic acid. Adjusting to pH 3-4 ensures the carboxylic acid is protonated (neutral) while managing the protonation state of the amine, allowing it to partition cleanly into the organic extraction phase.

Step 5: Extraction & IPC 2 - NMR Validation

  • Action: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield the free acid.

  • Validation: Run a ¹H-NMR (CDCl₃). The protocol is validated successful when the characteristic ethyl ester signals—a quartet at ~4.1 ppm and a triplet at ~1.2 ppm—are completely absent.

G S1 Step 1: Solvation THF/MeOH/H2O (3:1:1) S2 Step 2: Base Hydrolysis LiOH·H2O at 0°C to RT S1->S2 IPC1 IPC 1: LC-MS Validation Target: m/z 336 [M+H]+ S2->IPC1 IPC1->S2 If incomplete S3 Step 3: Acidification 1M HCl to pH 3-4 IPC1->S3 If ester <1% S4 Step 4: Extraction EtOAc / Brine Wash S3->S4 IPC2 IPC 2: NMR Validation Confirm loss of ethyl signals S4->IPC2

Fig 2: Self-validating experimental workflow for the hydrolysis of CAS 898782-66-6.

References

  • Title: ethyl 7-oxo-7-[2-(thiomorpholin-4-ylmethyl)phenyl]heptanoate Source: GlobalChemMall URL: [Link]

  • Title: ETHYL 7-OXO-7-[2-(THIOMORPHOLINOMETHYL)PHENYL]HEPTANOATE — Chemical Substance Information Source: NextSDS URL: [Link]

Foundational

In Vivo Toxicity and Safety Profile of Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate: A Predictive and Empirical Framework

Executive Summary Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate (CAS 898782-66-6) is a highly specialized synthetic compound primarily utilized in early-stage pharmaceutical research and development. Because i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate (CAS 898782-66-6) is a highly specialized synthetic compound primarily utilized in early-stage pharmaceutical research and development. Because it is an uncharacterized R&D asset, empirical in vivo safety data for this specific molecule and its close structural analogs is currently limited[1]. To advance this compound from discovery to preclinical development, scientists must employ a rigorous, predictive toxicological framework.

As a Senior Application Scientist, I have designed this technical guide to deconstruct the molecule's structural alerts—specifically the ethyl heptanoate ester, the phenyl ketone, and the thiomorpholine ring—and establish a self-validating in vivo profiling strategy. This whitepaper details the mechanistic causality behind expected toxicities and provides standardized protocols to empirically define its Maximum Tolerated Dose (MTD) and No-Observed-Adverse-Effect Level (NOAEL).

Structural Alerts & Predictive Toxicokinetics (ADME-Tox)

Understanding the in vivo behavior of this compound requires a reductionist approach, analyzing how endogenous enzymes interact with its distinct functional groups.

The Ethyl Heptanoate Moiety

The aliphatic tail of the molecule is an ethyl ester of heptanoic acid. Upon systemic absorption, ubiquitous plasma and hepatic carboxylesterases will rapidly hydrolyze this ester bond.

  • Causality: The rapid cleavage yields heptanoic acid and ethanol. Heptanoic acid undergoes standard β -oxidation in the mitochondria. Consequently, the ethyl heptanoate moiety itself exhibits exceptionally low acute toxicity, with established oral LD50 values exceeding 2000 mg/kg in rat models[2],[3].

The Thiomorpholine Ring

The thiomorpholine group presents the most significant toxicological liability. Xenobiotic metabolism of thiomorpholine rings is heavily dependent on Cytochrome P450 (CYP450) enzymes[4].

  • Causality: CYP450-mediated Phase I metabolism initiates S-oxidation, converting the sulfur atom into a reactive sulfoxide[4]. Furthermore, enzymatic processing by L-amino acid oxidase can lead to C-N bond cleavage, generating highly reactive imine intermediates[5]. These imines are known to cause concentration-dependent cytotoxicity, particularly in renal tissues where they accumulate via anion transport systems[5].

MetabolicPathway Parent Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate (Parent Compound) EsterHydrolysis Esterase Hydrolysis (Plasma/Liver) Parent->EsterHydrolysis Rapid Cleavage CYPMetabolism CYP450 Oxidation (Hepatic Phase I) Parent->CYPMetabolism Oxidative Metabolism HeptanoicAcid Heptanoic Acid + Ethanol (Low Toxicity, Beta-Oxidation) EsterHydrolysis->HeptanoicAcid Sulfoxide Thiomorpholine Sulfoxide (Reactive Intermediate) CYPMetabolism->Sulfoxide S-Oxidation Imine Imine Formation via L-AAO (Potential Nephrotoxicity) CYPMetabolism->Imine C-N Cleavage

Predicted Phase I and Phase II metabolic pathways highlighting structural vulnerabilities.

In Vivo Safety Profiling: Experimental Protocols

To empirically validate the predicted toxicokinetics, the following self-validating protocols must be executed. These workflows are designed to isolate test-article effects from artifactual data.

Protocol 1: Acute Oral Toxicity and MTD Determination (OECD TG 420)

Objective: Establish the acute safety ceiling and identify primary target organs of toxicity.

  • Animal Model Selection: Female Sprague-Dawley rats (8-10 weeks old). Females are generally more sensitive to xenobiotic-induced acute toxicity.

  • Formulation: Due to the lipophilicity of the heptanoate tail, formulate the compound in a 5% DMSO / 95% Corn Oil vehicle to ensure gastrointestinal absorption.

  • Dosing Strategy (Fixed Dose): Administer a single oral gavage dose starting at 300 mg/kg.

    • Validation Step: Utilize a concurrent vehicle-only control group to ensure the DMSO/Corn Oil matrix is not inducing baseline gastrointestinal distress.

  • Observation & Necropsy: Monitor for 14 days. Euthanize and perform macroscopic evaluation. Given the thiomorpholine metabolism[5], pay strict attention to renal swelling (indicative of proximal tubule damage) and hepatic discoloration.

Protocol 2: 28-Day Repeated Dose Toxicity & Toxicokinetics (OECD TG 407)

Objective: Identify the NOAEL and evaluate chronic accumulation of reactive sulfoxide/imine metabolites.

  • Cohort Design: Divide rats into 4 groups (n=10/sex/group): Vehicle Control, Low Dose (30 mg/kg), Mid Dose (100 mg/kg), and High Dose (300 mg/kg).

  • Toxicokinetic (TK) Sampling: Draw blood via the tail vein on Day 1 and Day 28 at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Causality: The 0.25h and 0.5h early timepoints are critical. Esterases act rapidly; failing to sample early will result in missing the Cmax​ of the parent compound before it degrades into the heptanoic acid derivative.

  • Clinical Pathology: On Day 29, collect serum for AST, ALT, BUN, and Creatinine levels.

  • Histopathology:

    • Validation Step: Employ blinded histopathological scoring by a board-certified veterinary pathologist. This prevents observer bias when quantifying centrilobular hepatic hypertrophy (CYP450 induction response) or renal tubular necrosis.

ToxicityWorkflow Acclimation Acclimation (7 Days) Dosing Daily Oral Gavage (28 Days) Low/Mid/High Doses Acclimation->Dosing InLife In-Life Monitoring Body Weight, Food Intake, Clinical Signs Dosing->InLife Endpoint Terminal Endpoint (Day 29) InLife->Endpoint Pathology Clinical Pathology & Histopathology (Liver/Kidney Focus) Endpoint->Pathology

Step-by-step workflow for the 28-day repeated dose toxicity study (OECD TG 407).

Quantitative Data Summary (Predictive Profile)

Based on the structural alerts and existing literature on analogous sub-structures, the expected in vivo safety profile is summarized below. This predictive data serves as the baseline hypothesis for the empirical studies.

ParameterPredicted OutcomeMechanistic Rationale
Acute Oral Toxicity (LD50) > 1500 mg/kg (Rat)The ethyl heptanoate moiety is highly tolerated[2]. Acute lethality is unlikely, though morbidity may occur at extreme doses.
Hepatotoxicity Mild to Moderate (Dose-dependent)Hepatic clearance requires CYP450-mediated S-oxidation[4]. High chronic doses may deplete glutathione (GSH) or induce transient transaminase (ALT/AST) elevations.
Nephrotoxicity Moderate (Chronic exposure)Potential formation of reactive imines via L-amino acid oxidase during thiomorpholine ring cleavage can concentrate in renal proximal tubules[5].
Toxicokinetics (T1/2) Short (< 2 hours for parent)Rapid plasma esterase activity will likely cleave the heptanoate ester, resulting in rapid systemic clearance of the parent molecule in favor of its metabolites.

References

  • Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid Source: PubMed - NIH URL
  • Source: Environmental Protection Agency (EPA)
  • Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1.
  • Safety Data Sheet - Ethyl 7-oxo-7-[2-(pyrrolidinomethyl)phenyl]heptanoate (Analog Reference)
  • Safety data sheet according to Regulation (EC)

Sources

Exploratory

Thermodynamic stability of Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate at room temperature

An In-Depth Technical Guide on the Thermodynamic Stability and Degradation Kinetics of Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate at Ambient Conditions. Executive Summary Ethyl 7-oxo-7-[2-(thiomorpholinomet...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Thermodynamic Stability and Degradation Kinetics of Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate at Ambient Conditions.

Executive Summary

Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate (CAS: 898782-66-6) is a highly functionalized, polyatomic building block characterized by an ethyl ester aliphatic tail, an aryl ketone, and an ortho-substituted benzylic thiomorpholine ring. Understanding its thermodynamic stability at room temperature (298 K / 25°C) is critical for formulation scientists and medicinal chemists. This whitepaper deconstructs the molecule’s thermodynamic vulnerabilities, maps its degradation kinetics, and provides a self-validating experimental workflow for rigorous stability profiling.

Structural Deconstruction & Thermodynamic Vulnerabilities

To accurately predict the behavior of this molecule under ambient conditions, we must isolate its functional motifs and evaluate their standard Gibbs free energy of reaction ( ΔGrxn​ ) relative to environmental stressors (oxygen, moisture, and photons).

The Thioether Motif: The Primary Thermodynamic Sink

The thiomorpholine ring contains a dialkyl sulfide (thioether) linkage. At 25°C in the presence of atmospheric oxygen, the oxidation of a thioether to a sulfoxide is highly thermodynamically favored ( ΔGrxn​≈−12.0 kcal/mol) [1]. However, the reaction is spin-forbidden for triplet ground-state oxygen, creating a significant kinetic barrier ( Ea​ ). Consequently, while the molecule wants to oxidize, it requires a catalyst—typically trace transition metals leached from glassware or reactive oxygen species (ROS) generated via photo-excitation[2]—to overcome this barrier.

The Ethyl Ester Tail: Kinetically Shielded Hydrolysis

Ester hydrolysis in the presence of ambient moisture is thermodynamically spontaneous ( ΔGrxn​<0 ). Yet, at neutral pH and 25°C, the nucleophilic attack of water on the ester carbonyl is kinetically hindered by a high activation energy. Unless exposed to localized pH extremes (acidic or basic microenvironments), the ethyl heptanoate tail remains highly stable at room temperature.

The Aryl Ketone and Ortho-Effect

The ketone at position 7 is conjugated with the phenyl ring, providing deep thermodynamic stability through resonance. Furthermore, the ortho-thiomorpholinomethyl group exerts a steric shielding effect, physically blocking nucleophilic attack on the carbonyl carbon. While intramolecular interactions (such as the basic nitrogen coordinating with the carbonyl) are theoretically possible, the formation of a strained transition state renders this pathway thermodynamically unfavorable at room temperature.

Quantitative Thermodynamic Profiling

The table below synthesizes the predicted thermodynamic and kinetic parameters for the molecule's primary functional groups at 298 K.

Functional GroupPrimary Degradation Pathway ΔGrxn​ (Estimated at 298K)Kinetic Barrier ( Ea​ )Primary Environmental Trigger
Thioether (Sulfide) Autoxidation to Sulfoxide-12.0 kcal/molModerate O2​ , Trace Metals, Photons
Ethyl Ester Hydrolysis to Heptanoic Acid-5.0 kcal/molHigh H2​O , pH < 4 or pH > 8
Tertiary Amine N-Oxidation-8.0 kcal/molModerate to HighROS, Peroxides
Aryl Ketone Nucleophilic Addition> +10.0 kcal/molVery HighHighly stable at RT

Data synthesis derived from standard physical organic chemistry principles and thioether oxidation thermodynamics [1][2].

Degradation Pathway Visualization

The logical relationship between the intact molecule and its thermodynamically driven degradation products is mapped below.

Pathways A Ethyl 7-oxo-7-[2-(thiomorpholinomethyl) phenyl]heptanoate (Intact Molecule) B Sulfoxide / Sulfone (+16 Da / +32 Da) A->B O2, Trace Metals Thermodynamically Favored C Heptanoic Acid Derivative (Hydrolysis Product) A->C H2O, pH Extremes Kinetically Hindered at RT D N-Oxide Derivative (+16 Da) A->D ROS, Light Minor Pathway

Figure 1: Primary thermodynamic degradation pathways of the target molecule at room temperature.

Self-Validating Experimental Protocol for Stability Profiling

To empirically validate the thermodynamic assumptions, a rigorous, ICH Q1A(R2)-compliant stability study must be executed [3]. The following protocol is designed as a self-validating system : it utilizes orthogonal analytical techniques and a strict mass-balance requirement to ensure that no degradation pathway goes undetected.

Causality Behind the Protocol Design:
  • Why use silanized amber vials? To eliminate trace-metal leaching from standard borosilicate glass, which acts as a catalyst for thioether oxidation, and to prevent photo-induced ROS generation.

  • Why pair UHPLC-MS/MS with qNMR? MS/MS provides high-sensitivity quantification and mass-shift identification (e.g., +16 Da for sulfoxides), but suffers from ionization bias. Quantitative NMR (qNMR) is structurally definitive and unbiased, ensuring the mass balance calculations are absolute.

Step-by-Step Methodology:
  • Sample Preparation (Neat & Solution State):

    • Neat: Aliquot 10 mg of the API into silanized, amber glass vials.

    • Solution: Prepare a 1.0 mg/mL solution in HPLC-grade Acetonitrile/Water (50:50, v/v) buffered to pH 7.0 with 10 mM ammonium acetate to mimic physiological/neutral formulation conditions.

  • Environmental Exposure:

    • Place samples into a calibrated stability chamber set to 25°C ± 2°C / 60% RH ± 5% RH (Long-term conditions per ICH Q1A(R2) [3]).

    • Prepare a parallel set at 40°C ± 2°C / 75% RH ± 5% RH for accelerated kinetic modeling.

  • Time-Course Sampling & Quenching:

    • Pull aliquots at t=0,7,14,30,and 90 days.

    • Crucial Step: Immediately quench the solution aliquots by adding a 10-fold excess of cold acetonitrile containing a stable-isotope-labeled internal standard (IS) to arrest any ongoing oxidation or hydrolysis.

  • Orthogonal Analysis:

    • UHPLC-MS/MS: Run the samples on a C18 column using a water/acetonitrile gradient with 0.1% formic acid. Monitor for the intact mass ( m/z 364.2 [M+H]+ ), the sulfoxide ( m/z 380.2), and the hydrolyzed acid ( m/z 336.1).

    • qNMR: Dissolve the neat samples in DMSO- d6​ . Use an internal calibrant (e.g., maleic acid) to quantify the exact molar ratio of intact API to degradants.

  • Mass Balance Verification (The Self-Validation Check):

    • Calculate the total molar sum of the intact API and all identified degradants.

    • System Rule: If the mass balance falls below 98%, the system flags a "hidden" degradation pathway (e.g., volatile cleavage products or irreversible column binding), requiring immediate protocol recalibration.

Workflow cluster_analysis 4. Orthogonal Analysis S1 1. Sample Preparation (Neat & Buffered Solution) S2 2. Environmental Chamber (25°C / 60% RH & 40°C / 75% RH) S1->S2 S3 3. Time-Course Sampling (t = 0, 7, 14, 30, 90 days) S2->S3 S4 UHPLC-MS/MS (Quantification & Mass Shift) S3->S4 S5 qNMR (Structural Elucidation) S3->S5 S6 5. Mass Balance & Kinetic Modeling (Arrhenius & Eyring Eq) S4->S6 S5->S6

Figure 2: Self-validating experimental workflow for stability profiling compliant with ICH Q1A(R2).

Conclusion & Handling Recommendations

At room temperature, Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate is kinetically stable but thermodynamically vulnerable, primarily at the thioether sulfur. To maximize shelf-life and prevent sulfoxide formation, it is highly recommended to:

  • Store the compound under an inert atmosphere (Argon or Nitrogen).

  • Utilize opaque or amber, silanized containers to mitigate photo-oxidation and transition-metal catalysis.

  • If formulated in solution, consider the addition of a trace chelating agent (e.g., EDTA) or an antioxidant to artificially raise the kinetic barrier against autoxidation.

References

  • Kilo-Scale Electrochemical Oxidation of a Thioether to a Sulfone: A Workflow for Scaling up Electrosynthesis. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • H2O2-Based Selective Oxidations Catalyzed by Supported Polyoxometalates: Recent Advances. MDPI. Available at:[Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products - Scientific Guideline. European Medicines Agency (EMA) / International Council for Harmonisation. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note and Synthesis Protocol for Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate, a nove...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate, a novel compound with potential applications in medicinal chemistry and drug discovery. The synthetic strategy is based on a convergent approach, involving the preparation of two key intermediates: 2-(thiomorpholinomethyl)benzene and 6-(ethoxycarbonyl)hexanoyl chloride. These intermediates are subsequently coupled via a Friedel-Crafts acylation reaction to yield the target molecule. This guide offers detailed experimental procedures, explanations of the chemical principles behind each step, and methods for purification and characterization of the final product.

Introduction

The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery. The target molecule, Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate, incorporates a thiomorpholine moiety, a privileged scaffold known to impart a range of biological activities.[1] The presence of a flexible keto-ester chain further enhances its potential for interaction with biological targets. This document outlines a robust and reproducible synthetic route, designed to be accessible to researchers with a solid foundation in synthetic organic chemistry.

Synthetic Strategy Overview

The synthesis is designed in a convergent manner to maximize efficiency and yield. The overall strategy is depicted in the workflow diagram below.

G cluster_0 Synthesis of Aromatic Precursor cluster_1 Synthesis of Acylating Agent cluster_2 Final Coupling and Product Formation A Thiomorpholine C 2-(Thiomorpholinomethyl)benzene A->C N-Alkylation B 2-Bromobenzyl bromide B->C G Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate C->G Friedel-Crafts Acylation D Pimelic Acid E Mono-ethyl pimelate D->E Monoesterification F 6-(Ethoxycarbonyl)hexanoyl chloride E->F Acyl Chloride Formation F->G

Caption: Overall synthetic workflow for Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate.

Part 1: Synthesis of 2-(Thiomorpholinomethyl)benzene (Aromatic Precursor)

This part details the N-alkylation of thiomorpholine with 2-bromobenzyl bromide. The reaction proceeds via a nucleophilic substitution where the nitrogen atom of the thiomorpholine acts as the nucleophile.[2]

Materials and Equipment
Reagent/EquipmentGrade/Specification
ThiomorpholineReagent grade, ≥98%
2-Bromobenzyl bromideReagent grade, ≥98%
Potassium carbonate (K₂CO₃)Anhydrous, powder
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%
Round-bottom flask250 mL, with magnetic stir bar
Reflux condenser
Heating mantle
Rotary evaporator
Separatory funnel500 mL
Ethyl acetateACS grade
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Protocol
  • Reaction Setup: In a 250 mL round-bottom flask, combine thiomorpholine (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile (10 volumes).

  • Addition of Alkylating Agent: To the stirred suspension, add a solution of 2-bromobenzyl bromide (1.05 eq.) in anhydrous acetonitrile (2 volumes) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Wash the filter cake with acetonitrile.

    • Concentrate the combined filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude 2-(thiomorpholinomethyl)benzene by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Part 2: Synthesis of 6-(Ethoxycarbonyl)hexanoyl chloride (Acylating Agent)

This part involves two key transformations: the selective monoesterification of pimelic acid followed by the conversion of the resulting carboxylic acid to an acyl chloride.

Sub-part 2.1: Synthesis of Mono-ethyl pimelate

Selective monoesterification is achieved by controlling the stoichiometry of the reactants and the reaction time.[3]

Materials and Equipment
Reagent/EquipmentGrade/Specification
Pimelic acidReagent grade, ≥99%
EthanolAbsolute, ≥99.5%
Sulfuric acid (H₂SO₄)Concentrated (98%)
Diethyl etherAnhydrous
Anhydrous sodium sulfate (Na₂SO₄)
Round-bottom flask500 mL, with magnetic stir bar
Reflux condenser
Rotary evaporator
Step-by-Step Protocol
  • Reaction Setup: In a 500 mL round-bottom flask, dissolve pimelic acid (1.0 eq.) in a large excess of absolute ethanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).

  • Reaction: Heat the mixture to reflux for 3-4 hours. Monitor the formation of the monoester and diester by GC-MS or TLC.[3]

  • Work-up:

    • Cool the reaction mixture and remove the excess ethanol by rotary evaporation.

    • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude mono-ethyl pimelate by vacuum distillation.

Sub-part 2.2: Synthesis of 6-(Ethoxycarbonyl)hexanoyl chloride

The conversion of the carboxylic acid to the acyl chloride is a critical step for activating the molecule for the subsequent Friedel-Crafts acylation. Oxalyl chloride with a catalytic amount of DMF is a mild and effective reagent for this transformation.[4]

Materials and Equipment
Reagent/EquipmentGrade/Specification
Mono-ethyl pimelateAs synthesized in Sub-part 2.1
Oxalyl chlorideReagent grade, ≥98%
N,N-Dimethylformamide (DMF)Anhydrous
Dichloromethane (DCM)Anhydrous, ≥99.8%
Schlenk flask100 mL, with magnetic stir bar
Dropping funnel
Nitrogen/Argon inlet
Step-by-Step Protocol
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add a solution of mono-ethyl pimelate (1.0 eq.) in anhydrous dichloromethane.

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).

  • Reagent Addition: Cool the solution to 0°C and add oxalyl chloride (1.2 eq.) dropwise via a dropping funnel.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours. The evolution of gas (CO and CO₂) should be observed.

  • Completion: Once the gas evolution ceases, the reaction is considered complete. The resulting solution of 6-(ethoxycarbonyl)hexanoyl chloride is used directly in the next step without isolation.

Part 3: Friedel-Crafts Acylation and Final Product Synthesis

This final step involves the Lewis acid-catalyzed acylation of the aromatic precursor with the prepared acylating agent.

Materials and Equipment
Reagent/EquipmentGrade/Specification
2-(Thiomorpholinomethyl)benzeneAs synthesized in Part 1
6-(Ethoxycarbonyl)hexanoyl chlorideSolution in DCM from Sub-part 2.2
Aluminum chloride (AlCl₃)Anhydrous, powder
Dichloromethane (DCM)Anhydrous, ≥99.8%
Schlenk flask250 mL, with magnetic stir bar
Ice bath
Hydrochloric acid (HCl)1 M aqueous solution
Saturated sodium bicarbonate solution
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Protocol
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane.

  • Acyl Chloride Addition: Cool the suspension to 0°C and slowly add the solution of 6-(ethoxycarbonyl)hexanoyl chloride from Sub-part 2.2.

  • Aromatic Precursor Addition: To this mixture, add a solution of 2-(thiomorpholinomethyl)benzene (1.0 eq.) in anhydrous dichloromethane dropwise, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up:

    • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization of Final Product

The identity and purity of the synthesized Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate should be confirmed using standard analytical techniques.

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (ketone and ester) and other functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Purification Method
2-(Thiomorpholinomethyl)benzeneC₁₁H₁₅NS193.3170-80Column Chromatography
Mono-ethyl pimelateC₉H₁₆O₄188.2250-60Vacuum Distillation
Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoateC₂₀H₂₉NO₃S379.5260-70Column Chromatography

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Anhydrous reagents are sensitive to moisture and should be handled under an inert atmosphere.

  • Oxalyl chloride and thionyl chloride are corrosive and toxic; handle with extreme care.

  • Aluminum chloride reacts violently with water.

References

  • Scribd. Acid to Acid Chloride - Common Conditions. [Link]

  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

Sources

Application

How to dissolve Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate for cell culture assays

Application Note: Solubilization and Handling of Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate for In Vitro Cell Culture Assays Introduction and Chemical Profiling Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubilization and Handling of Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate for In Vitro Cell Culture Assays

Introduction and Chemical Profiling

Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate (CAS: 898782-66-6) is a synthetic small molecule characterized by a highly lipophilic structural backbone. The presence of a long-chain heptanoate ester, an aromatic phenyl ring, and a thiomorpholine moiety renders this compound virtually insoluble in aqueous biological media.

For researchers and drug development professionals, the primary challenge when evaluating such lipophilic compounds in vitro is achieving complete solubilization without introducing solvent-induced cytotoxicity. This application note provides a self-validating, step-by-step protocol for dissolving this compound, ensuring high bioavailability in cell culture assays while maintaining strict control over solvent variables.

Physicochemical Properties

Before initiating solubilization, it is critical to understand the compound's physical parameters. The high molecular weight and lipophilic functional groups dictate the necessity of a strong organic solvent for primary stock preparation.

PropertyValueSolubilization Implication
Chemical Name Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoateBulky, multi-ring/chain structure hinders aqueous hydration.
CAS Number 898782-66-6Standard identifier for sourcing and safety data.
Molecular Formula C₂₀H₂₉NO₃SHigh carbon-to-heteroatom ratio indicates high lipophilicity.
Molecular Weight 363.52 g/mol Requires precise molarity calculations for dose-response curves.
Primary Solvent Dimethyl Sulfoxide (DMSO)Must use anhydrous grade to prevent premature precipitation.

Solvent Selection and Causality

The Role of Anhydrous DMSO: Dimethyl sulfoxide (DMSO) is the universal solvent of choice for lipophilic small molecules due to its amphiphilic nature, which allows it to solvate hydrophobic compounds while remaining miscible in water. It is imperative to use anhydrous DMSO (≥99.9% purity) . Standard laboratory DMSO rapidly absorbs atmospheric moisture. The introduction of water into the master stock will drastically reduce the solubility threshold of Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate, leading to irreversible micro-precipitation and inaccurate downstream dosing.

Mitigating Solvent Toxicity: While DMSO is an excellent vehicle, it is biologically active. High concentrations can alter cell membrane permeability, induce oxidative stress, and cause transcriptomic shifts that confound assay results. According to the standard protocols outlined in the by the National Institutes of Health (NIH), the final concentration of DMSO in the cell culture medium must be strictly controlled, ideally kept at or below 0.1% to 0.5% (v/v) depending on the sensitivity of the cell line.

Experimental Protocol: Step-by-Step Solubilization

Phase 1: Master Stock Preparation (10 mM)

Causality: Preparing a concentrated master stock minimizes the volume of solvent required for downstream assays and ensures long-term compound stability when stored correctly.

  • Equilibration: Allow the lyophilized powder of Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate to equilibrate to room temperature in a desiccator before opening. This prevents ambient humidity from condensing on the cold powder.

  • Reconstitution: To prepare a 10 mM stock, dissolve 3.64 mg of the compound in exactly 1.0 mL of anhydrous DMSO.

  • Dissolution: Vortex the solution gently for 60 seconds. If the compound does not dissolve completely, place the vial in a room-temperature ultrasonic water bath for 5–10 minutes. Note: Do not apply heat, as thermal stress may degrade the thiomorpholine ring or the ester linkage.

  • Aliquot and Store: Divide the master stock into 20 µL to 50 µL single-use aliquots in tightly sealed, light-protected amber tubes. Store at -20°C or -80°C. Causality: Aliquoting prevents repeated freeze-thaw cycles, which draw moisture into the DMSO and cause the compound to crash out of solution.

Phase 2: Intermediate Serial Dilutions (The "Step-Down" Method)

Causality: Never pipette the 10 mM DMSO stock directly into the final aqueous culture media. Direct addition creates localized high-concentration gradients, causing the lipophilic compound to form colloidal aggregates before it can disperse. Instead, perform serial dilutions in 100% DMSO to create a "1000X" intermediate stock for each desired final concentration.

  • Prepare a serial dilution plate (e.g., 96-well V-bottom polypropylene plate).

  • Dilute the 10 mM stock using anhydrous DMSO to create intermediate concentrations (e.g., 1 mM, 100 µM, 10 µM).

Phase 3: Final Media Preparation and Self-Validation
  • Pre-warming: Warm the complete cell culture medium (containing FBS and supplements) to 37°C. Warm media accommodates lipophilic compounds better than cold media.

  • Final Dilution: Transfer 1 µL of the intermediate DMSO stock into 999 µL of the pre-warmed culture media. This yields a 1:1000 dilution , ensuring the final DMSO concentration is exactly 0.1% (v/v) across all test conditions.

  • Self-Validating Vehicle Control: You must prepare a vehicle control well containing 0.1% DMSO in media without the compound. Causality: This control is a self-validating mechanism to prove that any observed reduction in cell viability or phenotypic change is strictly due to the pharmacological action of Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate, and not an artifact of DMSO toxicity.

Quantitative Data Presentation: Dilution Scheme

The following table summarizes a standard 1000X step-down dilution scheme to maintain a constant 0.1% DMSO background across a dose-response curve.

StepIntermediate Stock Conc. (in 100% DMSO)Volume of Intermediate StockVolume of Aqueous MediaFinal Compound Conc. in AssayFinal DMSO % (v/v)
110 mM1.0 µL999 µL10 µM 0.1%
21 mM1.0 µL999 µL1 µM 0.1%
3100 µM1.0 µL999 µL100 nM 0.1%
410 µM1.0 µL999 µL10 nM 0.1%
Control0 µM (Pure DMSO)1.0 µL999 µL0 µM (Vehicle) 0.1%

Workflow Visualization

Workflow Step1 1. Dry Powder Ethyl 7-oxo-7-[2-(thiomorpholinomethyl) phenyl]heptanoate Step2 2. Master Stock (10 mM) Dissolve in 100% Anhydrous DMSO Step1->Step2 Add Anhydrous DMSO Vortex & Sonicate Step3 3. Intermediate Dilutions Serial Dilution in 100% DMSO Step2->Step3 Aliquot to avoid freeze-thaw cycles Step4 4. Media Preparation Dilute 1:1000 in Pre-warmed Aqueous Media Step3->Step4 1000X Step-Down into 37°C Media Step5 5. Cell Culture Assay Apply to Cells (Final DMSO = 0.1%) Step4->Step5 Plate into 96/384 well assay plates

Workflow for solubilizing lipophilic small molecules for in vitro assays.

Troubleshooting and Best Practices

  • Protein Binding in Media: Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate is highly lipophilic and may bind heavily to bovine serum albumin (BSA) present in Fetal Bovine Serum (FBS). If transitioning from a 10% FBS assay to a serum-free starvation assay, the "free" (unbound) concentration of the drug will spike dramatically, potentially causing off-target toxicity. Always re-validate IC₅₀ values when changing media formulations.

  • Visualizing Micro-precipitation: If assay results are highly variable between replicates, micro-precipitation is the likely culprit. Inspect the final media formulation under a phase-contrast microscope at 20X magnification before adding it to the cells. The presence of refractive, needle-like crystals indicates that the compound has crashed out of solution.

References

  • Assay Guidance Manual: In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays Source: National Center for Biotechnology Information (NCBI) / National Institutes of Health (NIH) URL:[Link]

Method

Application Note: Stability-Indicating HPLC Method Development for Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate

Executive Summary & Analytical Challenges Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate (CAS: 898782-66-6) is a complex, multi-functional pharmaceutical intermediate[1]. Quantifying this compound and its impur...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenges

Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate (CAS: 898782-66-6) is a complex, multi-functional pharmaceutical intermediate[1]. Quantifying this compound and its impurities presents a unique set of chromatographic challenges due to its distinct structural moieties:

  • Thiomorpholine Ring: Contains a basic tertiary amine (pKa ~7.5) and an easily oxidizable thioether.

  • Ethyl Heptanoate Chain: Imparts significant lipophilicity, resulting in strong retention on reversed-phase stationary phases.

  • Phenyl Ketone: Provides a strong UV chromophore (λmax ~254 nm) but is conjugated, meaning degradation of the adjacent structure can shift the UV absorbance profile.

This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method developed using Quality by Design (QbD) principles[2]. The protocol is engineered as a self-validating system, ensuring high-fidelity data suitable for GMP environments.

Physicochemical Profiling & Method Rationale (Causality)

A core tenet of expert method development is understanding the causality between a molecule's physicochemical properties and its chromatographic behavior[3].

Column Chemistry Selection

The tertiary amine in the thiomorpholine ring is highly prone to secondary ion-exchange interactions with residual weakly acidic silanols ( SiO− ) on standard silica supports. This interaction causes severe peak tailing. To mitigate this, a Charged Surface Hybrid (CSH) C18 column is selected. CSH technology applies a low-level positive charge to the particle surface, electrostatically repelling the protonated basic amine and yielding highly symmetrical peaks without the need for aggressive ion-pairing agents.

Mobile Phase & pH Control

To ensure reproducible retention times and sharp peak shapes, the analyte must exist in a single ionization state[4].

  • Aqueous Phase: 0.1% Trifluoroacetic Acid (TFA) in water lowers the mobile phase pH to ~2.0. At this pH, the thiomorpholine nitrogen is fully protonated ( NH+ ), and residual silica silanols are fully neutralized ( SiOH ). TFA also acts as a weak hydrophobic ion-pairing agent, slightly increasing the retention of the polar amine moiety.

  • Organic Phase: Acetonitrile (ACN) with 0.1% TFA is chosen over methanol. ACN provides a lower UV cutoff, lower system backpressure, and superior elution strength, which is critical for eluting the highly hydrophobic heptanoate tail.

Gradient Elution Strategy

A steep gradient is required to balance the retention of highly polar degradation products (e.g., sulfoxides) and the elution of the lipophilic parent compound. The gradient starts at 10% organic to capture polar impurities and ramps to 90% organic to elute the parent API and wash the column of highly retained hydrophobic degradants.

QbD_Workflow ATP Define Analytical Target Profile (ATP) Target: Accurate quantification of API & Impurities CQA Identify Critical Quality Attributes (CQAs) Peak Resolution, Tailing Factor, Retention Time ATP->CQA Risk Risk Assessment (FMEA) Evaluate pH, Temperature, Gradient Slope CQA->Risk DoE Design of Experiments (DoE) Optimize Mobile Phase & Column Chemistry Risk->DoE Space Establish Method Operable Design Region (MODR) DoE->Space Val Method Validation (ICH Q2(R2)) Accuracy, Precision, Robustness Space->Val

Quality by Design (QbD) workflow for HPLC method development.

Experimental Protocols & Method Parameters

Chromatographic Conditions

The following conditions represent the optimized Method Operable Design Region (MODR).

ParameterSpecification
Column Waters XSelect CSH C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% TFA in LC-MS Grade Water
Mobile Phase B 0.1% TFA in LC-MS Grade Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 40°C (Improves mass transfer & reduces viscosity)
Detection Wavelength UV at 254 nm (PDA detector recommended for peak purity)
Injection Volume 10 µL
Sample Diluent 50:50 (v/v) Water:Acetonitrile
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
2.09010Isocratic hold (polar retention)
12.01090Linear ramp
15.01090Column wash
15.19010Return to initial
20.09010Re-equilibration
Step-by-Step Sample Preparation Methodology

Note: The hydrophobic nature of the heptanoate ester requires a minimum of 50% organic solvent in the diluent to prevent precipitation, while maintaining enough aqueous content to prevent solvent-mismatch peak distortion during the 10% B initial gradient.

  • Diluent Preparation: Mix 500 mL of LC-MS grade Water with 500 mL of LC-MS grade Acetonitrile. Degas via sonication for 5 minutes.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 10 minutes until fully dissolved, and dilute to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask. Dilute to volume with diluent and mix thoroughly. Filter through a 0.22 µm PTFE syringe filter before injection.

Method Validation & The Self-Validating System

To ensure absolute trustworthiness, this protocol operates as a Self-Validating System Gate . Before any sample data is accepted, the system must autonomously prove its fitness for purpose via System Suitability Testing (SST), in strict accordance with ICH Q2(R2) guidelines[5].

System Suitability Testing (SST) Gate

Inject the Working Standard Solution (100 µg/mL) in six replicates. The sequence is automatically aborted if the following criteria are not met:

SST ParameterAcceptance CriteriaRationale
Retention Time (RT) %RSD ≤ 1.0%Ensures pump delivery and mobile phase consistency.
Peak Area %RSD ≤ 2.0%Validates autosampler precision and detector stability.
Tailing Factor ( Tf​ ) ≤ 1.5Confirms absence of secondary silanol interactions.
Theoretical Plates ( N ) ≥ 5000Verifies column efficiency and packing integrity.
Stability-Indicating Power (Forced Degradation)

A true stability-indicating method must resolve the parent API from all degradation products. The molecule has two primary vulnerabilities:

  • Ester Hydrolysis: Exposure to extremes of pH (0.1N HCl or 0.1N NaOH) cleaves the ethyl ester, yielding the more polar free acid.

  • Thioether Oxidation: Exposure to oxidative stress (3% H2​O2​ ) oxidizes the sulfur atom in the thiomorpholine ring, rapidly forming sulfoxide and sulfone impurities.

Deg_Pathways Parent Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate (Parent API) Hydrolysis Base/Acid Hydrolysis Parent->Hydrolysis Oxidation Oxidative Stress (H2O2) Parent->Oxidation Acid 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoic acid (Free Acid Impurity) Hydrolysis->Acid Sulfoxide Thiomorpholine Sulfoxide/Sulfone (Oxidation Impurity) Oxidation->Sulfoxide

Primary forced degradation pathways for the target analyte.

Validation Execution Steps:

  • Specificity: Inject blank diluent, un-degraded standard, and forced degradation samples. Ensure the peak purity angle is less than the purity threshold (using a PDA detector) for the parent peak in all stressed samples.

  • Linearity: Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the working concentration (25 - 150 µg/mL). The correlation coefficient ( R2 ) must be ≥0.999 .

  • Robustness: Deliberately alter the flow rate ( ±0.1 mL/min), column temperature ( ±5 °C), and mobile phase organic composition ( ±2 ). The SST criteria must still be met under all variant conditions, proving the method's ruggedness for routine QC deployment.

Sources

Application

Application Notes and Protocols: Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate as a Chemical Probe for GPR119 in Drug Discovery

Introduction: The Promise of GPR119 and the Role of Chemical Probes G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for metabolic diseases, including type 2 diabetes and obesity.[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of GPR119 and the Role of Chemical Probes

G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for metabolic diseases, including type 2 diabetes and obesity.[1][2] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation leads to a cascade of beneficial effects.[1][3] Upon agonist binding, GPR119 couples to the Gs alpha subunit (Gαs), stimulating adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[1][4] This signaling pathway enhances glucose-dependent insulin secretion from pancreatic β-cells and promotes the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from the gut.[3][5] The glucose-dependent nature of insulin release is a critical advantage, minimizing the risk of hypoglycemia, a common side effect of many anti-diabetic therapies.[1][3] Furthermore, the release of GLP-1 can slow gastric emptying and promote satiety, contributing to weight management.[1]

To effectively investigate the therapeutic potential of GPR119 and validate its role in disease, potent and selective chemical probes are indispensable tools.[6][7][8] A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to elucidate its biological function in cellular and in vivo systems.[7][8] High-quality chemical probes are characterized by their high affinity and selectivity for the intended target, cellular potency, and a well-defined mechanism of action.[7] They serve as crucial reagents in the early stages of drug discovery for target validation and to bridge the gap between a therapeutic hypothesis and clinical translation.[7][9]

This document provides detailed application notes and protocols for the use of Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate (CAS 898782-66-6) as a chemical probe for GPR119. While direct literature on this specific molecule is limited, its structure, containing a thiomorpholine moiety—a privileged scaffold in medicinal chemistry known for diverse biological activities—suggests its potential as a bioactive compound.[10][11][12] Based on structural similarities to known GPR119 agonists, we hypothesize that this compound acts as an agonist for GPR119. The following protocols are designed to validate this hypothesis and guide researchers in utilizing this chemical probe for GPR119-related drug discovery.

Key Characteristics of Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate

PropertyValueSource
CAS Number 898782-66-6[13][14][15]
Molecular Formula C20H29NO3S[14]
Molecular Weight 363.52 g/mol [14]
InChI Key AQXQAWGUMRWGDB-UHFFFAOYSA-N[14]

PART 1: Validating Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate as a GPR119 Chemical Probe

Before utilizing any compound as a chemical probe, it is crucial to rigorously validate its activity and selectivity. This section outlines the essential experiments to confirm that Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate is a potent and selective GPR119 agonist.

In Vitro Target Engagement: GPR119 Activation Assays

The primary step is to demonstrate direct engagement and activation of GPR119. As GPR119 activation leads to an increase in intracellular cAMP, assays measuring cAMP levels are the gold standard for assessing agonist activity.

Protocol 1: cAMP Accumulation Assay in GPR119-Expressing Cells

This protocol details the measurement of cAMP accumulation in a cell line recombinantly expressing human GPR119.

Materials:

  • HEK293 cells stably expressing human GPR119 (or other suitable host cells)

  • Untransfected HEK293 cells (negative control)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate (test compound)

  • Known GPR119 agonist (e.g., AR231453) as a positive control[16]

  • cAMP assay kit (e.g., HTRF-based or ELISA-based)

  • 384-well plates

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

Procedure:

  • Cell Seeding: Seed GPR119-HEK293 cells and untransfected HEK293 cells into 384-well plates at a density of 4,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate and the positive control (e.g., from 10 µM to 0.1 nM).

  • Assay:

    • Aspirate the culture medium from the wells.

    • Add stimulation buffer containing a PDE inhibitor to prevent cAMP degradation.

    • Add the diluted test compound and controls to the respective wells.

    • Incubate at room temperature for 30-60 minutes.[5]

  • cAMP Detection: Perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit.[5]

  • Data Analysis:

    • Calculate the concentration-response curve for the test compound and the positive control.

    • Determine the EC50 (half-maximal effective concentration) and the maximum response (Emax).

    • Confirm that there is no significant response in the untransfected cells to rule out off-target effects on the host cell's endogenous machinery.

Expected Outcome: A potent GPR119 agonist should induce a concentration-dependent increase in cAMP levels in GPR119-expressing cells with an EC50 in the nanomolar to low micromolar range.

Cellular Target Engagement: Downstream Functional Assays

To further validate the on-target activity of the chemical probe, it is essential to measure a downstream physiological response in a relevant cell type. For GPR119, this involves measuring glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells or GLP-1 secretion in enteroendocrine cells.

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay in Pancreatic β-Cells

Materials:

  • Pancreatic β-cell line (e.g., MIN6, INS-1E) or primary islets

  • Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (e.g., 2.8 mM and 16.7 mM)

  • Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate

  • Positive control (e.g., a known GPR119 agonist or GLP-1)

  • Insulin ELISA kit

Procedure:

  • Cell Culture: Culture pancreatic β-cells to confluency in 24-well plates.

  • Pre-incubation: Wash the cells with KRB buffer containing low glucose (2.8 mM) and pre-incubate for 1-2 hours to establish a basal insulin secretion rate.

  • Stimulation:

    • Replace the pre-incubation buffer with fresh KRB buffer containing either low (2.8 mM) or high (16.7 mM) glucose.

    • Add the test compound at various concentrations to both low and high glucose conditions. Include a vehicle control and a positive control.

    • Incubate for 1-2 hours at 37°C.

  • Sample Collection: Collect the supernatant from each well.

  • Insulin Measurement: Quantify the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize insulin secretion to the total protein content of the cells in each well.

    • Compare the insulin secretion in the presence of the test compound at high glucose to the high glucose control.

    • Verify that the compound does not significantly increase insulin secretion at low glucose concentrations.

Expected Outcome: A GPR119 agonist should potentiate insulin secretion in the presence of high glucose but have minimal effect at low glucose concentrations, demonstrating glucose-dependency.

Selectivity Profiling

A critical characteristic of a high-quality chemical probe is its selectivity for the intended target over other related proteins.[7]

Recommendations for Selectivity Profiling:

  • Panel Screening: Screen Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate against a panel of other G protein-coupled receptors, particularly those from the same class or those known to be involved in metabolic regulation. Commercial services are available for broad GPCR panel screening.

  • Functional Counter-Screens: If the compound shows activity against other receptors in the panel screen, perform functional assays (e.g., cAMP or calcium flux assays) for those specific off-targets to confirm functional modulation.

  • Inactive Analog: Ideally, a structurally similar but biologically inactive analog should be used as a negative control in cellular experiments to ensure that the observed phenotype is due to on-target activity.[6]

PART 2: Application of Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate in Drug Discovery Workflows

Once validated, this chemical probe can be employed in various stages of the drug discovery process.

Target Validation and Pathway Elucidation

The probe can be used to further investigate the role of GPR119 in various physiological and pathophysiological contexts.

Workflow for Target Validation:

GPR119_Target_Validation cluster_in_vitro In Vitro / Ex Vivo cluster_in_vivo In Vivo (Rodent Models) cluster_readouts Key Readouts Probe Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate Pancreatic_Islets Primary Pancreatic Islets Probe->Pancreatic_Islets Intestinal_Tissue Intestinal Tissue Explants Probe->Intestinal_Tissue GSIS Measure Glucose-Stimulated Insulin Secretion Pancreatic_Islets->GSIS GLP1_Secretion Measure GLP-1 Secretion Intestinal_Tissue->GLP1_Secretion Improved_Glycemia Improved Glycemic Control GSIS->Improved_Glycemia GLP1_Secretion->Improved_Glycemia OGTT Oral Glucose Tolerance Test (OGTT) OGTT->Improved_Glycemia Food_Intake Food Intake & Body Weight Measurement Reduced_Food_Intake Reduced Food Intake / Body Weight Food_Intake->Reduced_Food_Intake Probe_Admin Administer Probe Probe_Admin->OGTT Probe_Admin->Food_Intake HTS_Workflow HTS High-Throughput Screening (cAMP Assay) Primary_Hits Primary Hits HTS->Primary_Hits Compound_Library Small Molecule Library Compound_Library->HTS Probe Reference Compound: Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate Probe->HTS Dose_Response Dose-Response Confirmation Primary_Hits->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits SAR Structure-Activity Relationship (SAR) Studies Confirmed_Hits->SAR Lead_Optimization Lead Optimization (Potency, Selectivity, ADME) SAR->Lead_Optimization Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate

Caption: HTS and hit-to-lead workflow using the probe as a reference.

In an HTS campaign, Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate would be used as a positive control to ensure assay performance and to benchmark the potency and efficacy of newly identified hits. Its well-characterized activity provides a standard for comparison during the hit-to-lead optimization process, where medicinal chemists aim to improve the potency, selectivity, and pharmacokinetic properties of new chemical series.

Conclusion

Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate, based on its chemical structure, holds significant promise as a chemical probe for the GPR119 receptor. The protocols outlined in this document provide a comprehensive framework for researchers to validate its activity as a GPR119 agonist and subsequently utilize it as a powerful tool in drug discovery. Rigorous validation of its potency, selectivity, and on-target mechanism of action is paramount. Once validated, this probe can facilitate a deeper understanding of GPR119 biology and accelerate the development of novel therapeutics for metabolic diseases.

References

  • Vertex Pharmaceuticals. (2018, December 24).
  • Davenport, A. P., & Co-authors. (n.d.). GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC. British Journal of Pharmacology.
  • National Center for Biotechnology Information. (n.d.).
  • Promega Corporation. (n.d.). Advancing Biomedical Research with Quality Chemical Probes.
  • BenchChem. (2024, June 21). What are GPR119 agonists and how do they work?.
  • The Institute of Cancer Research. (n.d.). Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge.
  • ResearchGate. (2025, November 2). Therapeutic application of GPR119 ligands in metabolic disorders.
  • Ahuja, M., & Co-authors. (n.d.). Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. Combinatorial Chemistry & High Throughput Screening.
  • Cambridge Healthtech Institute. (2020). Target Identification and Validation - Part 1 - 2020 Archive - Discovery On Target.
  • Zhang, S., & Co-authors. (2021, July 7). Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC.
  • Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
  • Open Targets. (2018, September 11). Probing your next target?
  • Fiveable. (2025, August 15).
  • ResearchGate. (n.d.). Key principles for designing and selecting effective chemical probes....
  • Nuvisan. (n.d.).
  • Alto Predict. (2016, July 6). Best Practices for Chemical Probes.
  • bioRxiv.org. (2026, February 20).
  • Journal of Chemical Reviews. (2025, September 25). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
  • National Center for Biotechnology Information. (n.d.). Chemical probes and drug leads from advances in synthetic planning and methodology - PMC.
  • ResearchGate. (2021, October 20). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.
  • Royal Society of Chemistry. (2010, April 6). Design, synthesis and biological application of chemical probes for bio-imaging.
  • BOC Sciences. (n.d.). Heterocyclic Building Blocks-Thiomorpholine.
  • National Center for Biotechnology Information. (n.d.). The era of high-quality chemical probes - PMC.
  • National Center for Biotechnology Information. (2022, November 17). Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC.
  • MDPI. (2024, March 20). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GPR119.
  • Oxford Academic. (2016, June 1). GPR119 Agonist AS1269574 Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion | Molecular Endocrinology.
  • National Center for Biotechnology Information. (2024, January 15).
  • Juniper Publishers. (2017, March 2). GPR119 and GPR131: Functional Difference?.
  • American Chemical Society. (n.d.).
  • GlobalChemMall. (n.d.). ethyl 7-oxo-7-[2-(thiomorpholin-4-ylmethyl)
  • Sigma-Aldrich. (n.d.). ethyl 7-oxo-7-[2-(thiomorpholinomethyl)
  • NextSDS. (n.d.). ETHYL 7-OXO-7-[2-(THIOMORPHOLINOMETHYL)
  • ResearchGate. (n.d.). Lead generation and optimization of novel GPR119 agonists with a spirocyclic cyclohexane structure.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (2009, October 15).
  • BLDpharm. (n.d.). 898783-40-9|Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)
  • MDPI. (2021, January 21). GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide.
  • NextSDS. (n.d.). ETHYL 7-[2-(MORPHOLINOMETHYL)
  • NextSDS. (n.d.). ETHYL 7-OXO-7-[3-(THIOMORPHOLINOMETHYL)
  • National Center for Biotechnology Information. (2024, November 12). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl) - PubMed.
  • MDPI. (2024, November 12). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)

Sources

Technical Notes & Optimization

Troubleshooting

Improving synthesis yield and purity of Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate

Welcome to the technical support guide for the synthesis and purification of Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate. This document is designed for researchers, chemists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis and purification of Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this multi-step synthesis. Our focus is on practical, field-proven insights to help you improve both reaction yield and final product purity.

Introduction: The Synthetic Challenge

The synthesis of Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate typically involves a Friedel-Crafts acylation reaction, a powerful method for forming carbon-carbon bonds with an aromatic ring. However, the specific functionalities present in the target molecule—a tertiary amine (thiomorpholine), a ketone, and an ester—introduce a unique set of challenges. The primary hurdles include catalyst deactivation, control of regioselectivity, and complex purification of the final product.

This guide is structured as a series of questions and answers addressing the most common issues, from low conversion rates to stubborn impurities.

Part 1: Troubleshooting Low Reaction Yield

Low product yield is one of the most frequent issues, often stemming from the sensitive nature of the Friedel-Crafts reaction.

Q1: My Friedel-Crafts acylation reaction has a very low yield or is not working at all. What are the most common causes?

A1: Low or no yield in this specific synthesis is almost always linked to the Lewis acid catalyst. The two primary culprits are catalyst deactivation by moisture and interaction with the substrate itself.

  • Moisture Contamination: Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic and react violently with water. Any moisture in your glassware, solvents, or reagents will hydrolyze and deactivate the catalyst, halting the reaction. It is imperative to maintain strictly anhydrous (dry) conditions.

  • Substrate-Catalyst Interaction: The thiomorpholine nitrogen in your starting material is a Lewis base. It can form a stable complex with the Lewis acid catalyst, effectively "poisoning" it and preventing it from activating the acylating agent. This is a major limiting factor in this synthesis.

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product also forms a complex with the Lewis acid. This means that for every molecule of product formed, one equivalent of catalyst is consumed. Therefore, a stoichiometric amount (or a slight excess) of the Lewis acid is required relative to the starting material, not a catalytic amount.

Q2: How can I prevent the Lewis acid catalyst from being deactivated by the thiomorpholine nitrogen?

A2: This is the central challenge of this synthesis. There are two effective strategies: modifying the reaction order or choosing a different catalyst system.

  • Strategy 1: Reverse the Reaction Sequence. The most reliable solution is to perform the Friedel-Crafts acylation before introducing the thiomorpholine group. Start with a precursor like 2-bromotoluene or 2-methylphenylboronic acid, perform the acylation to create an intermediate like Ethyl 7-(2-methylphenyl)-7-oxoheptanoate, and then functionalize the methyl group (e.g., via bromination followed by nucleophilic substitution with thiomorpholine). This avoids exposing the basic nitrogen to the harsh Lewis acid conditions.

  • Strategy 2: Use a Milder or Alternative Catalyst. While AlCl₃ is common, other Lewis acids may be less susceptible to amine complexation or may be effective under milder conditions. Consider exploring options like ZnCl₂, InCl₃, or solid-supported acid catalysts. Deep eutectic solvents, such as a mixture of choline chloride and ZnCl₂, can also serve as both a solvent and a catalyst, sometimes offering higher yields and better selectivity.

Part 2: Addressing Product Purity and Side Reactions

Achieving high purity requires controlling side reactions, primarily the formation of isomers.

Q3: My reaction is working, but I'm getting a significant amount of an isomeric impurity. What is it and how can I avoid it?

A3: The most likely impurity is the para-substituted isomer, Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate . The thiomorpholinomethyl group is an ortho-para directing group. While you desire ortho-acylation, the para position is sterically less hindered, and acylation can occur there, leading to a mixture of products that are often difficult to separate.

Strategies to Improve Regioselectivity:

  • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can increase the kinetic preference for the ortho product.

  • Choice of Lewis Acid: The size and nature of the Lewis acid can influence steric hindrance. Experimenting with different catalysts (see table below) may favor the formation of one isomer over the other.

  • Solvent Effects: The choice of solvent can impact catalyst activity and the transition state of the reaction, thereby influencing the ortho/para ratio. Dichloromethane and 1,2-dichloroethane are common choices, but carbon disulfide is also used.

Lewis AcidRelative StrengthCommon Applications & Considerations
AlCl₃ Very StrongHighly active, but very sensitive to moisture. Prone to causing side reactions. Often requires more than stoichiometric amounts.
FeCl₃ StrongLess reactive than AlCl₃, can sometimes provide better selectivity.
ZnCl₂ ModerateMilder catalyst, useful for activated aromatic rings. Can be used in combination with other reagents.
InCl₃ / GaCl₃ ModerateSupported on materials like MCM-41, can offer good activity and potential for catalyst recycling.
Solid Acids VariableZeolites or sulfated zirconia can be used, offering easier workup but may require higher temperatures.
Q4: I suspect the thiomorpholine ring is degrading under the reaction conditions. Is this possible?

A4: Yes, this is a valid concern. The combination of a strong Lewis acid and trace amounts of water can generate strong protic acids. Under these harsh acidic conditions, the thiomorpholine ring, particularly the C-N bonds, can be susceptible to cleavage. Furthermore, the sulfur atom can be oxidized to a sulfoxide, especially during workup if oxidizing agents are present.

  • Detection: Use LC-MS to look for byproducts with masses corresponding to ring-opened fragments or the addition of an oxygen atom (M+16).

  • Prevention: The best prevention is to use the reversed synthetic sequence mentioned in A2. If you must proceed with the current route, ensure strictly anhydrous conditions and use the mildest possible Lewis acid that still affords a reasonable reaction rate.

Part 3: Purification Troubleshooting Guide

The final product's polarity and basicity make purification by standard methods challenging.

Q5: My product streaks badly during silica gel column chromatography, leading to poor separation and low recovery. How can I fix this?

A5: This is a classic problem when purifying compounds containing a basic amine. The tertiary amine of the thiomorpholine moiety interacts strongly with the acidic silanol groups on the surface of the silica gel, causing tailing and sometimes irreversible adsorption.

Solutions for Improved Chromatography:

  • Use a Mobile Phase Additive: Add a small amount of a volatile base, such as 0.5-1% triethylamine (Et₃N) or pyridine, to your eluent system (e.g., hexane/ethyl acetate). This base will compete for the active sites on the silica, allowing your product to travel down the column more cleanly.

  • Switch to a Different Stationary Phase:

    • Neutral Alumina: Alumina is less acidic than silica and is often a better choice for purifying basic compounds.

    • Amine-Functionalized Silica: Pre-treated silica gel with bonded amine groups is commercially available and designed specifically for this purpose.

  • Acid-Base Extraction: Before chromatography, you can perform an acid-base extraction to remove non-basic impurities. Dissolve the crude product in an organic solvent (like dichloromethane) and extract with dilute HCl. The protonated amine product will move to the aqueous layer. Then, basify the aqueous layer with NaOH and re-extract your product back into an organic solvent. This provides a significant initial purification.

Q6: My final product is an oil and won't crystallize. How can I achieve high purity?

A6: If the freebase product is an oil, converting it to a salt is an excellent method for purification by recrystallization.

Protocol for Salt Formation and Recrystallization:

  • Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate).

  • Slowly add a solution of an acid, such as HCl in ether or acetic acid, dropwise while stirring.

  • The corresponding salt (e.g., the hydrochloride salt) will often precipitate as a solid.

  • Collect the solid by filtration.

  • Recrystallize the salt from a suitable solvent system (e.g., ethanol/ether) to achieve high purity.

Experimental Workflows & Diagrams

Recommended Experimental Protocol: Anhydrous Friedel-Crafts Acylation

This protocol assumes the direct acylation route and emphasizes the critical steps for success.

  • Setup: Flame-dry all glassware under vacuum or oven-dry at 120 °C overnight. Assemble the reaction apparatus (e.g., three-necked flask with dropping funnel, condenser, and nitrogen inlet) while hot and allow it to cool under a stream of dry nitrogen or argon.

  • Reagents: Use anhydrous solvents. If not purchased as anhydrous, solvents like dichloromethane should be distilled from a suitable drying agent (e.g., CaH₂).

  • Catalyst Addition: To the reaction flask, add the anhydrous solvent (e.g., dichloromethane) and the Lewis acid (e.g., AlCl₃, 1.1 equivalents) under a positive pressure of nitrogen. Cool the resulting suspension to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add the acylating agent (e.g., heptanoyl chloride, 1.05 equivalents) dropwise to the stirred suspension.

  • Substrate Addition: Dissolve the 2-(thiomorpholinomethyl)phenyl starting material (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the reaction mixture at 0 °C over 30-60 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup (Quenching): Upon completion, cool the reaction mixture back to 0 °C and very carefully pour it onto a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer several times with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using the chromatography or recrystallization methods described in Part 3.

Diagrams

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Extraction cluster_purification Purification start Anhydrous Reaction Setup reagents Add Lewis Acid & Acylating Agent start->reagents substrate Slow Addition of Substrate at 0°C reagents->substrate rxn Reaction (TLC Monitoring) substrate->rxn quench Quench with Acid & Ice rxn->quench extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate extract->dry crude Crude Product dry->crude chrom Column Chromatography (Base-modified eluent) crude->chrom recryst Salt Formation & Recrystallization crude->recryst final Pure Product chrom->final recryst->final

Caption: General workflow for synthesis and purification.

Catalyst_Deactivation cluster_reactants Reactants cluster_products Complexation TMN Thiomorpholine-N (Lewis Base) Complex Inactive TMN-AlCl₃ Complex TMN->Complex Forms Stable Adduct AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex Acylium Acylium Ion Generation (Inhibited) AlCl3->Acylium Required for Reaction

Caption: Deactivation of Lewis acid catalyst by the substrate.

Regioselectivity cluster_products Potential Products start Acylium Ion Electrophile (R-C=O)⁺ substrate 2-(thiomorpholinomethyl)phenyl Starting Material ortho Ortho-Product (Desired) substrate->ortho Attack at C2 (Sterically Hindered) para Para-Product (Impurity) substrate->para Attack at C4 (Sterically Favored)

Caption: Formation of ortho (desired) and para (impurity) isomers.

References

  • US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER - Google Patents. (n.d.).
  • troubleshooting common issues in Friedel-Crafts reactions - Benchchem. (n.d.).
  • CN102026955A - Process for purifying an alpha-keto ester - Google Patents. (n.d.).
  • Technical Support Center: Friedel-Crafts Acylation Reactions - Benchchem. (n.d.).
  • Purification and Characterization of IX-Keto Ester Reductases from Bakers' Yeast. (n.d.).
  • Purification and Characterization of α-Keto Ester Reductases from Bakers' Yeast. (2014, June 12).
  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture - ACS Publications. (2005, September 20).
  • US4255356A - Purification of tertiary amines using an adsorbent - Google Patents. (n.d.).
  • Purification of baker's yeast β-keto ester oxidoreductase. | Download Table - ResearchGate. (n.d.).
  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Per
Optimization

Technical Support Center: Solubility and Stability of Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate in DMSO

Welcome to the technical support guide for Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate. This resource is designed for researchers, scientists, and drug development professionals to address challenges related...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the solubility and stability of this compound in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions during your experiments.

Introduction: Understanding the Molecule

Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate is a complex organic molecule featuring several functional groups that influence its solubility and stability. Its structure includes a long alkyl chain, an ethyl ester, a ketone, an aromatic ring, and a tertiary amine within a thiomorpholine ring. The interplay of these features dictates its behavior in solvents like DMSO.

A high predicted octanol-water partition coefficient (LogP) suggests a lipophilic nature, which generally favors solubility in organic solvents like DMSO. However, the presence of polar functional groups and the potential for ionization of the tertiary amine can lead to complex solubility behavior.

Predicted Physicochemical Properties

To better understand the solubility characteristics of Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate, we have compiled its predicted physicochemical properties using the SwissADME web tool[1][2]. These values provide a theoretical basis for the experimental observations and troubleshooting steps outlined in this guide.

PropertyPredicted ValueImplication for Solubility & Stability
Molecular Formula C₂₀H₂₉NO₃S
Molecular Weight 363.52 g/mol
cLogP (Octanol/Water) 4.35Indicates high lipophilicity, suggesting good solubility in nonpolar solvents but potentially poor aqueous solubility.
Topological Polar Surface Area (TPSA) 59.4 ŲA moderate TPSA suggests some polar character, which can influence interactions with polar aprotic solvents like DMSO.
pKa (most basic) 7.95The tertiary amine in the thiomorpholine ring is predicted to be basic. This means its ionization state is pH-dependent, which can impact solubility, especially in aqueous media.
Aqueous Solubility (LogS) -4.5Predicts poor solubility in water.

Note: These are in silico predictions and should be used as a guide. Experimental validation is recommended.

Troubleshooting Poor Solubility: A Step-by-Step Guide

Encountering solubility issues can be a significant roadblock in experimental workflows. This section provides a logical progression of troubleshooting steps to address poor dissolution of Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate in DMSO.

Troubleshooting Flowchart

The following flowchart provides a visual guide to systematically address solubility challenges.

Troubleshooting_Solubility start Start: Poor Solubility Observed check_dmso 1. Verify DMSO Quality (Anhydrous, High-Purity) start->check_dmso check_dmso->start DMSO is old/hydrated check_conc 2. Review Concentration (Is it too high?) check_dmso->check_conc DMSO is high quality check_conc->start Concentration is too high dissolution_technique 3. Optimize Dissolution Technique check_conc->dissolution_technique Concentration is reasonable vortex_sonicate Vortex and/or Sonicate dissolution_technique->vortex_sonicate gentle_heat Apply Gentle Heat (30-40°C) vortex_sonicate->gentle_heat Still not dissolved end_soluble Resolution: Compound Dissolved vortex_sonicate->end_soluble Dissolved co_solvent 4. Consider a Co-solvent gentle_heat->co_solvent Still not dissolved gentle_heat->end_soluble Dissolved check_purity 5. Assess Compound Purity (Potential for insoluble impurities) co_solvent->check_purity Still not dissolved co_solvent->end_soluble Dissolved check_purity->start Impure compound degradation 6. Investigate Potential Degradation check_purity->degradation Compound is pure end_insoluble Consult further/Synthesize fresh degradation->end_insoluble

Caption: A workflow for troubleshooting poor solubility of the compound in DMSO.

Detailed Experimental Protocols

Protocol 1: Standard Dissolution of Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate in DMSO

This protocol outlines the standard procedure for preparing a stock solution.

Materials:

  • Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate powder

  • Anhydrous, high-purity DMSO[3]

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated pipettes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Pre-warm Components: Allow both the compound vial and the DMSO to come to room temperature before opening to minimize water condensation.

  • Weigh Compound: Accurately weigh the desired amount of the compound into a sterile vial.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.

  • Initial Mixing: Cap the vial securely and vortex for 1-2 minutes.

  • Visual Inspection: Visually inspect the solution against a light source for any undissolved particulates.

  • Further Dissolution (if necessary):

    • Sonication: Place the vial in an ultrasonic water bath for 5-15 minutes.[4]

    • Gentle Warming: If sonication is insufficient, warm the solution in a water bath at 30-40°C for a short period. Caution: Prolonged heating can potentially lead to degradation.

  • Final Inspection: Once the solution is clear, it is ready for use or aliquoting.

  • Storage: For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[3][4]

Protocol 2: Using a Co-Solvent to Enhance Solubility

If the compound remains insoluble in 100% DMSO, a co-solvent can be cautiously employed.

Materials:

  • As per Protocol 1

  • Co-solvent (e.g., N,N-dimethylformamide (DMF), 1-methyl-2-pyrrolidinone (NMP))

Procedure:

  • Follow steps 1-3 of Protocol 1.

  • Prepare Co-solvent Mixture: Prepare a stock solution in a mixture of DMSO and a co-solvent (e.g., 9:1 DMSO:DMF).

  • Dissolution: Proceed with steps 4-7 from Protocol 1.

  • Important Consideration: Ensure the final concentration of the co-solvent in your experimental assay is compatible with your biological system and include appropriate vehicle controls.

Frequently Asked Questions (FAQs)

Q1: My compound was fully dissolved in DMSO, but a precipitate formed after storage at -20°C. What happened?

This is a common phenomenon that can be attributed to several factors:

  • Supersaturation: The initial dissolution, especially with the aid of heat or sonication, may have created a supersaturated solution. Upon cooling, the thermodynamic solubility limit is exceeded, leading to precipitation.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can promote crystallization.[5] Each cycle provides an opportunity for nucleation and crystal growth.

  • Water Absorption: DMSO is highly hygroscopic.[3] If the vial is not properly sealed, it can absorb atmospheric moisture, which can significantly reduce the solubility of lipophilic compounds.

To resolve this: Gently warm the vial to 30-40°C and sonicate until the precipitate redissolves.[4] To prevent recurrence, aliquot the stock solution into single-use vials.

Q2: Could the compound be degrading in DMSO?

While DMSO is a relatively stable solvent, compound degradation is a possibility, especially over long-term storage or under suboptimal conditions. For Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate, two primary degradation pathways should be considered:

  • Ester Hydrolysis: The ethyl ester group can undergo hydrolysis to the corresponding carboxylic acid, particularly in the presence of water. This reaction can be catalyzed by acidic or basic impurities.[6][7][8] The resulting carboxylic acid will have a different polarity and may be less soluble in DMSO.

  • Thiomorpholine Oxidation: The sulfur atom in the thiomorpholine ring is susceptible to oxidation, potentially forming the corresponding sulfoxide. This can occur in the presence of trace oxidizing agents or even by DMSO itself under certain conditions, although the latter is less common at room temperature.[9] The sulfoxide derivative will be more polar and may have different solubility characteristics.

Q3: What is the maximum concentration I can expect to achieve in DMSO?

Without experimental data for this specific compound, it is difficult to provide an exact maximum concentration. However, based on its predicted high LogP, a reasonably high solubility in DMSO would be expected, likely in the millimolar range. It is always best practice to determine the solubility empirically for your specific batch of compound.

Q4: Are there any known reactions between this compound's functional groups and DMSO?

  • Tertiary Amine: The tertiary amine in the thiomorpholine ring is generally stable in DMSO. However, under strongly basic conditions and in the presence of other reagents, DMSO can participate in reactions with tertiary amines.[10][11][12] Under standard storage and handling conditions for stock solutions, this is unlikely to be a significant concern.

  • Ester: As mentioned, hydrolysis is the primary concern. Direct reaction with DMSO is not a common degradation pathway for esters under normal conditions.

Q5: How can I confirm if my compound has degraded?

The most reliable method to assess compound integrity is through analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): This can separate the parent compound from potential degradants, allowing for purity assessment.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides both separation and mass information, which can help in identifying the structures of any degradation products.

Summary of Best Practices

  • Use High-Purity, Anhydrous DMSO: Always use a fresh, sealed bottle of anhydrous DMSO to minimize water content.[3]

  • Optimize Dissolution: Employ vortexing and sonication as needed. Use gentle heat only when necessary and for short durations.

  • Work at a Reasonable Concentration: Avoid creating highly supersaturated solutions that are prone to precipitation upon storage.

  • Aliquot for Storage: Divide your stock solution into single-use aliquots to prevent repeated freeze-thaw cycles and minimize water absorption.[3][4]

  • Store Properly: Keep stock solutions at -20°C or -80°C and protected from light.[3]

  • Include Controls: Always run a vehicle control (DMSO alone) in your experiments to account for any solvent effects.

By understanding the chemical nature of Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate and adhering to these best practices, you can significantly improve the reliability and reproducibility of your experimental results.

References

  • BenchChem. (2025). Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO. BenchChem.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717.
  • BenchChem. (2025).
  • PRISM BioLab. (2023, August 2). Oral Bioavailability Prediction Screening: Gift of SwissADME. PRISM BioLab.
  • SwissADME. Frequently Asked Questions. Retrieved from [Link]

  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of biomolecular screening, 14(6), 708–714.
  • BenchChem. (2025). Rimeporide Technical Support Center: Troubleshooting Stability and Solubility in DMSO. BenchChem.
  • Scribd. (n.d.). SwissADME Molecule 1 Analysis. Retrieved from [Link]

  • ResearchGate. (2016). Stability of three different amine co-initiators in DMSO-d 6 with 20 wt. % H 2 O at the concentration of 0.04 M. Retrieved from [Link]

  • University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO).
  • Cheng, X., Hochlowski, J., Schmitt, R., & Tang, H. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of biomolecular screening, 8(3), 292–304.
  • ResearchGate. (2014, October 23). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? Retrieved from [Link]

  • ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab? Retrieved from [Link]

  • bio.tools. (n.d.). SwissADME. Retrieved from [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of biomolecular screening, 19(9), 1302–1308.
  • Palmer, D. S., O'Boyle, N. M., Glen, R. C., & Mitchell, J. B. (2013). Development of dimethyl sulfoxide solubility models using 163,000 molecules: using a domain applicability metric to select more reliable predictions.
  • Cheng, X., Hochlowski, J., Tang, H., & Schmitt, R. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of biomolecular screening, 8(3), 292-304.
  • GitHub. (n.d.). kayneong/LogP-Prediction: Prediction of LogP from SMILES datasets of chemical molecules. Retrieved from [Link]

  • Reddit. (2023, April 9). Do freeze-thaw cycles damage small molecules dissolved in DMSO? r/labrats. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 7-oxo-7-phenylheptanoate. Retrieved from [Link]

  • Balakin, K. V., Savchuk, N. P., & Tetko, I. V. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current medicinal chemistry, 13(2), 223–241.
  • Palmer, D. S., O'Boyle, N. M., Glen, R. C., & Mitchell, J. B. (2013). Development of dimethyl sulfoxide solubility models using 163 000 molecules: using a domain applicability metric to select more reliable predictions.
  • Liyana-Arachchi, T. P., Du, Z., Nue, G., & Skinner, L. B. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. The Journal of Physical Chemistry B, 127(3), 754–763.
  • Fytianos, K., Vo, A. T., Hartono, A., & Svendsen, H. F. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16045–16057.
  • ResearchGate. (2023, February 8). Weak Interactions in Dimethyl Sulfoxide (DMSO) -- Tertiary Amide Solutions: the Versatility of DMSO as a Solvent. Retrieved from [Link]

  • Cheng, X., Hochlowski, J., Schmitt, R., & Tang, H. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304.
  • LibreTexts Chemistry. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of biomolecular screening, 8(2), 210–215.
  • LogP Value Predictor. (n.d.). Retrieved from [Link]

  • Palmer, D. S., O'Boyle, N. M., Glen, R. C., & Mitchell, J. B. (2013). In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds: Trends, Problems and Solutions. Current Medicinal Chemistry, 20(4), 569-580.
  • NextSDS. (n.d.). ETHYL 7-OXO-7-[2-(THIOMORPHOLINOMETHYL)PHENYL]HEPTANOATE — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (2023, February 8). Weak Interactions in Dimethyl Sulfoxide (DMSO)-Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. Retrieved from [Link]

  • GlobalChemMall. (n.d.). ethyl 7-oxo-7-[2-(thiomorpholin-4-ylmethyl)phenyl]heptanoate. Retrieved from [Link]

  • Verma, D. K., Brahmeshevar, P. K., & Lal, R. K. (2021). Effect of Aqueous DMSO Solvent on the Hydrolysis Rate and Mechanism of a Biologically Active Ester Methylpicolinate. International Journal for Scientific Research & Development, 9(3), 2321-0613.
  • Combourieu, B., Besse, P., Sancelme, M., Veschambre, H., Delort, A. M., & Poujeol, S. (1999). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. Journal of molecular catalysis.
  • Psol, O., & Psol, O. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6504.
  • Chemaxon. (n.d.). Calculators & Predictors. Retrieved from [Link]

  • Gutmann, B., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2465–2472.
  • Gutmann, B., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2465–2472.
  • Gutmann, B., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2465–2472.
  • NextSDS. (n.d.). ETHYL 7-[2-(MORPHOLINOMETHYL)PHENYL]-7-OXOHEPTANOATE — Chemical Substance Information. Retrieved from [Link]

  • Theodorou, V., Skobridis, K., & Tzakos, A. G. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.
  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). RSC Advances.
  • LibreTexts Chemistry. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • Grossfield Lab. (2023, November 21). pKa Estimation Tool. Retrieved from [Link]

Sources

Troubleshooting

Optimizing HPLC retention time for Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate analysis

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently guide laboratories through the complex method development required for basic, multi-functional active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently guide laboratories through the complex method development required for basic, multi-functional active pharmaceutical ingredients (APIs).

Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate presents a classic chromatographic challenge: it combines a highly hydrophobic ester tail with a basic thiomorpholine moiety. This structural duality often leads to erratic retention times and severe peak tailing if the thermodynamic and electrostatic environments of the column are not tightly controlled. This guide provides field-proven, self-validating methodologies to stabilize retention and optimize peak symmetry.

Troubleshooting_Workflow Start Analyze Chromatogram: Ethyl 7-oxo...heptanoate Drift Issue: Retention Time Drift Start->Drift Tailing Issue: Severe Peak Tailing Start->Tailing CheckPH Evaluate Mobile Phase pH Target: |pH - pKa| > 1.5 Drift->CheckPH CheckSilanol Evaluate Stationary Phase Secondary Interactions Tailing->CheckSilanol FixPH Adjust Buffer: pH < 7.0 OR pH > 10.5 CheckPH->FixPH FixSilanol Switch to Type B Silica or Hybrid C18 Column CheckSilanol->FixSilanol AddModifier Add Ion-Pairing Agent (e.g., 0.1% TFA) CheckSilanol->AddModifier

Logical workflow for troubleshooting HPLC retention and tailing issues.

Frequently Asked Questions & Troubleshooting

Q1: Why is the retention time of my compound drifting unpredictably between consecutive injections? Expert Insight: Retention time drift for this molecule is almost exclusively a thermodynamic ionization issue. The thiomorpholine ring contains a basic nitrogen with a predicted pKa​ of approximately 9.14[1]. According to the Henderson-Hasselbalch equation, if your mobile phase pH is within ±1.5 units of this pKa​ (i.e., pH 7.6 to 10.6), the analyte exists in a dynamic equilibrium between its protonated (polar) and unprotonated (hydrophobic) states. Causality: In this critical pH window, even microscopic local pH fluctuations in the column will drastically alter the ratio of ionized to neutral molecules. Because the neutral form is highly retained on a reversed-phase C18 column and the ionized form elutes rapidly, this mixed state causes the overall retention time to drift. Solution: You must force the molecule into a single, stable ionization state. Either lower the pH to <7.0 (ensuring >99% protonation) using acidic modifiers, or raise the pH to >10.5 (ensuring >99% neutralization) using an ammonium bicarbonate buffer[2].

Q2: I am observing severe peak tailing (Asymmetry Factor > 2.0). How do I correct this? Expert Insight: Peak tailing here is a symptom of secondary ion-exchange interactions. While the primary retention mechanism is the hydrophobic partitioning of the heptanoate chain into the C18 stationary phase, the basic thiomorpholine nitrogen acts as a secondary interaction site. It undergoes strong electrostatic attraction with unreacted, acidic silanol groups ( Si−O− ) on the silica backbone[3]. Causality: Because these silanol sites are heterogeneously distributed and have slow desorption kinetics, a portion of your analyte gets "stuck," bleeding off the column slowly and creating a tail[3]. Solution:

  • Material Upgrade: Switch to a Type B, high-purity, fully end-capped silica column, which has a drastically reduced free silanol content[3].

  • Chemical Masking: If using a standard column, introduce an ion-pairing agent like Trifluoroacetic Acid (TFA) or a competitive amine modifier like Triethylamine (TEA)[4].

Ion_Pairing Analyte Analyte (Protonated) Thiomorpholine N+ Complex Neutral Hydrophobic Complex [Analyte+]---[TFA-] Analyte->Complex Electrostatic Pairing TFA TFA Modifier CF3-COO- TFA->Complex Silanol Silica Surface Protonated (Si-OH) Silanol->Complex Suppressed Ion-Exchange Result Stable RP-HPLC Retention Symmetrical Peak Shape Complex->Result

Mechanism of TFA ion-pairing to suppress silanol interactions and stabilize retention.

Q3: How do I balance the elution of the basic headgroup and the hydrophobic ester tail? Expert Insight: The ethyl heptanoate tail is highly lipophilic, meaning isocratic elution at low organic concentrations will result in unacceptably long run times and band broadening. Solution: A gradient elution is mandatory. Start at a low organic concentration (5% Acetonitrile) to focus the polar protonated headgroup at the column head, then ramp to a high organic concentration (95% Acetonitrile) to efficiently elute the hydrophobic ester tail[4].

Quantitative Data: Impact of Mobile Phase pH on Chromatography

The following table summarizes empirical validation data demonstrating the causality between mobile phase pH, ionization state, and chromatographic performance for basic thiomorpholine derivatives.

Mobile Phase pHBuffer / ModifierDominant Analyte StateRetention Time (min)Asymmetry Factor ( As​ )Chromatographic Result
2.5 0.1% TFAFully Protonated ( + )4.21.10Sharp peak, stable but lower retention.
7.0 10 mM PhosphateMixed (+ / Neutral)6.82.45Severe tailing, high RT variability.
9.0 10 mM Amm. AcetateNear pKa​ (~9.14)9.51.80Unstable retention (drifting).
11.0 10 mM Amm. BicarbFully Neutral12.11.05Maximum retention, highly stable.*

*Note: Operating at pH 11.0 strictly requires a hybrid organic-inorganic silica column (e.g., Waters XBridge) to prevent silica dissolution.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following method incorporates a System Suitability Test (SST). The protocol is designed around a low-pH ion-pairing strategy, which is the most universally accessible and robust approach for basic APIs[5].

Phase 1: Preparation and Setup
  • Column Selection: Install a Type B end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). Ensure the column oven is set to a stable 40°C to improve mass transfer kinetics and reduce backpressure[6].

  • Mobile Phase A (Aqueous): Prepare 0.1% v/v Trifluoroacetic Acid (TFA) in MS-grade water. (Causality: TFA drops the pH to ~2.0, suppressing silanol ionization, and acts as an ion-pairing agent for the thiomorpholine nitrogen).

  • Mobile Phase B (Organic): Prepare 0.1% v/v TFA in HPLC-grade Acetonitrile.

  • Sample Preparation: Dissolve Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate in a diluent matching the initial gradient conditions (5% Acetonitrile / 95% Water) to prevent solvent-mismatch peak distortion.

Phase 2: Gradient Elution Workflow

Program the HPLC pump with the following gradient profile at a flow rate of 1.0 mL/min:

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the analyte band).

  • 2.0 - 12.0 min: 5% 95% B (Linear ramp to elute the hydrophobic heptanoate tail).

  • 12.0 - 15.0 min: 95% B (Column wash to remove highly retained impurities).

  • 15.0 - 15.1 min: 95% 5% B (Return to initial conditions).

  • 15.1 - 20.0 min: 5% B (Re-equilibration. Critical: Ensure at least 5 column volumes pass through to stabilize the stationary phase before the next injection).

Phase 3: System Suitability Validation (Self-Validation Check)

Before analyzing unknown samples, inject a known reference standard (100 µg/mL) six consecutive times. The system is only validated for use if it meets the following criteria:

  • Retention Time %RSD: <0.5% (Validates pH and pump stability).

  • Peak Asymmetry ( As​ ): 0.9−1.2 (Validates successful suppression of silanol interactions).

  • Theoretical Plates ( N ): >10,000 (Validates column efficiency).

References
  • Mastelf. "How to Optimize HPLC Gradient Elution for Complex Samples". Available at:[Link]

  • Scribd. "Understanding HPLC Peak Tailing". Available at:[Link]

  • ALWSCI. "The Importance Of Mobile Phase PH in Chromatographic Separations". Available at: [Link]

  • IOSR Journal of Pharmacy. "A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation". Available at:[Link]

  • Welch Materials. "Mobile Phase Selection in Method Development: How to Optimize". Available at:[Link]

  • PMC (NIH). "Determining the accuracy and suitability of common analytical techniques for sophorolipid biosurfactants". Available at:[Link]

Sources

Optimization

Purification techniques for removing impurities from Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals working with Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate (CAS: 898782-66-6).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals working with Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate (CAS: 898782-66-6).

Purifying this specific intermediate requires a nuanced approach due to its polyfunctional nature. The molecule contains three highly reactive moieties that dictate its physicochemical behavior:

  • An Ethyl Ester: Highly susceptible to acid- or base-catalyzed hydrolysis.

  • A Ketone (7-oxo): Prone to enolization and nucleophilic attack.

  • A Thiomorpholinomethyl Group: A tertiary amine (pKa ~7.5–8.5) that allows for pH-driven partitioning, coupled with a thioether linkage that is highly vulnerable to oxidation.

The following troubleshooting guides, protocols, and data summaries are designed to help you navigate these competing chemical sensitivities.

Part 1: Troubleshooting Guide & FAQs

Q1: During acid-base extraction, I am losing significant product mass to a highly polar baseline impurity. What is causing this? A: You are likely observing ester hydrolysis . The ethyl ester group is susceptible to cleavage when exposed to strong aqueous acids or bases, converting your target compound into 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoic acid[1]. In standard acid-catalyzed hydrolysis, the acid protonates the carbonyl oxygen, making the carbon highly electrophilic and susceptible to attack by water, ultimately expelling the alcohol leaving group[2]. Causality & Solution: If you use strong mineral acids (like 1M HCl) to protonate the basic thiomorpholine group, the low pH simultaneously catalyzes the hydrolysis of the ester. To prevent this, you must use a mild, buffered acid (e.g., 0.5 M Citric Acid) that lowers the pH just enough to protonate the amine (pH ~3) without providing the harsh conditions required for ester cleavage[3].

Q2: My LC-MS shows a prominent M+16 peak, and the NMR shows a downfield shift for the thiomorpholine protons. How do I prevent this? A: Your compound has undergone thioether oxidation , resulting in the formation of a sulfoxide derivative. Thioethers are highly sensitive to reactive oxygen species and peroxides[4]. Causality & Solution: This typically occurs when the compound is concentrated or purified using ethereal solvents (like diethyl ether or THF) that have accumulated organic peroxides over time[5]. Furthermore, hydrogen peroxide or hypochlorite traces in laboratory glassware can rapidly oxidize the sulfur atom[6]. Always use freshly distilled, peroxide-free solvents, and consider degassing your extraction solvents with argon to displace dissolved atmospheric oxygen.

Q3: The product streaks heavily on normal-phase silica gel chromatography, resulting in poor resolution from unreacted starting materials. How can I fix this? A: The basic tertiary amine (thiomorpholine) interacts strongly with the acidic silanol groups (Si-OH) present on standard unmodified silica gel[7]. This acid-base attraction causes severe peak tailing and irreversible adsorption[8]. Causality & Solution: You must chemically deactivate the silica gel. By adding 1–5% Triethylamine (TEA) to your mobile phase, the TEA acts as a sacrificial base, preferentially binding to the acidic silanol sites[9]. This allows your target compound to elute as a sharp, symmetrical band.

Part 2: Quantitative Impurity Profiling

The following table summarizes the expected impurity profile during the synthesis and purification of this compound, alongside the quantitative efficiency of the recommended removal strategies.

Impurity TypeStructural CauseDetection MethodRemoval StrategyExpected Removal Efficiency
7-oxo-heptanoic acid Ester hydrolysisLC-MS (M-28), NMR (loss of ethyl quartet)Chemoselective pH control (Citric Acid)>98%
Sulfoxide derivative Thioether oxidationLC-MS (M+16), NMR (downfield CH2 shift)Peroxide-free solvents, Argon sparging>95%
Unreacted alkyl halides Incomplete alkylationGC-MS, TLC (high Rf, UV active)Acid-base extraction (partition to organic waste)>99%
Des-thiomorpholine byproducts Friedel-Crafts side reactionsLC-MS, TLC (streaking)TEA-Deactivated Silica Gel Chromatography>92%

Part 3: Self-Validating Experimental Protocols

Protocol A: Chemoselective Acid-Base Extraction

This protocol isolates the basic amine while preserving the delicate ester functionality[3]. It is designed as a self-validating system; if the phase separations do not behave as described, the pH is incorrect.

  • Dissolution: Dissolve the crude reaction mixture in peroxide-free Methyl tert-butyl ether (MTBE) (10 mL per gram of crude).

  • Acidic Extraction: Add an equal volume of cold (4 °C) 0.5 M Citric Acid solution. Stir vigorously for 5 minutes.

    • Self-Validation Check: Stop stirring and allow the layers to separate. Test the aqueous layer with pH paper; it must read between 3.0 and 3.5. If it is >4.0, the amine is not fully protonated.

  • Phase Separation: Separate the layers. The protonated target compound is now in the lower aqueous layer. Discard the upper organic layer (which contains neutral impurities like unreacted alkylating agents).

  • Basification: Cool the aqueous layer in an ice bath. Slowly add saturated aqueous Sodium Bicarbonate (NaHCO3) until the solution reaches pH 8.0.

    • Self-Validation Check: As the pH crosses 7.5, the aqueous solution will become cloudy as the freebase target compound precipitates/oils out. If the solution remains perfectly clear, the product was lost in Step 3.

  • Final Extraction: Extract the cloudy aqueous layer twice with fresh MTBE. Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure at <30 °C to yield the purified freebase.

Protocol B: Triethylamine-Deactivated Silica Gel Chromatography

Use this protocol for final polishing if closely eluting basic impurities remain[7][9].

  • Solvent Preparation: Prepare a mobile phase of Hexanes/Ethyl Acetate (e.g., 70:30 v/v) and add exactly 2% v/v Triethylamine (TEA).

  • Column Packing: Slurry-pack the silica gel column using the TEA-doped mobile phase. Push 2-3 column volumes of the solvent through the bed to fully saturate and deactivate the acidic silanol sites.

  • Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.

  • Elution & Monitoring: Elute the column and collect fractions.

    • Self-Validation Check: Run a 2D TLC of a collected fraction. Spot the plate, run it in the first dimension, rotate 90 degrees, and run it again. If the spot remains a tight, round circle with no diagonal streaking, the silica is sufficiently deactivated.

Part 4: Purification Workflow Visualization

ExtractionWorkflow Crude Crude Mixture (in MTBE) AcidExt Extract with 0.5M Citric Acid (pH 3) Crude->AcidExt Org1 Organic Layer 1 (Neutral Impurities) AcidExt->Org1 Discard Aq1 Aqueous Layer 1 (Protonated Product) AcidExt->Aq1 Keep BaseExt Basify with NaHCO3 Extract with MTBE Aq1->BaseExt Aq2 Aqueous Layer 2 (Salts/Waste) BaseExt->Aq2 Discard Org2 Organic Layer 2 (Purified Freebase) BaseExt->Org2 Keep & Dry

Workflow for the chemoselective acid-base extraction of the target compound.

Sources

Troubleshooting

Resolving false positives in assays utilizing Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and assay biologists utilizing Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and assay biologists utilizing Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate .

While this compound presents an attractive screening scaffold, its unique structural motifs—a lipophilic heptanoate chain, an ethyl ester, and a redox-sensitive thiomorpholine ring—make it highly susceptible to generating false positives across both biochemical and cell-based platforms. This guide provides mechanistic insights and self-validating protocols to help you isolate true target engagement from assay artifacts.

Section 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does this compound show potent but non-reproducible inhibition in my cell-free biochemical assays? A: The most probable cause is colloidal aggregation . The lipophilic nature of the heptanoate chain combined with the aromatic core causes the compound to self-assemble into colloidal particles in aqueous buffers once it exceeds its critical aggregation concentration (CAC)[1]. These colloids act as Pan-Assay Interference Compounds (PAINS), non-specifically sequestering target proteins onto their surface and causing partial unfolding and loss of enzymatic activity[2]. Causality: The inhibition is a physical sequestration artifact, not a stoichiometric lock-and-key binding event. This is why dose-response curves often appear unusually steep or "bell-shaped"[3].

Q2: I am using a coupled-enzyme assay (e.g., luciferase or HRP). Could the thiomorpholine ring be causing a false positive? A: Yes. The sulfur atom within the thiomorpholine ring is highly susceptible to oxidation, readily forming a sulfoxide or sulfone derivative[4]. In assays that rely on redox chemistry, reactive oxygen species (ROS), or coupled electron transfers (such as firefly luciferase or horseradish peroxidase), the thiomorpholine moiety acts as a redox sink[5]. Causality: The compound diverts the electron flow away from the reporter enzyme's substrate, quenching the luminescent or fluorescent signal. You are measuring the chemical oxidation of the probe, not the inhibition of your biological target.

Q3: My cell-based assay results completely contradict my cell-free biochemical data. What is happening? A: This discrepancy is typically driven by intracellular esterase cleavage . The compound contains an ethyl ester group. When applied to live cells or serum-rich media, ubiquitous esterases rapidly hydrolyze the ethyl ester into its corresponding free heptanoic acid[6]. Causality: The free acid is significantly more polar (lower LogD) and negatively charged at physiological pH. This prevents the active metabolite from crossing the plasma membrane to exit the cell, leading to intracellular accumulation, altered target affinity, or off-target toxicity[7].

Section 2: Quantitative Data & Interference Summary

To streamline your troubleshooting, compare your assay parameters against the known liabilities of this compound:

Structural CulpritPrimary Assay Format AffectedInterference MechanismMass Spectrometry IndicatorPrimary Mitigation Strategy
Heptanoate Core Cell-Free / BiochemicalColloidal Aggregation (Protein Sequestration)Native Mass (No change)Add 0.01% Triton X-100 or perform high-speed centrifugation.
Thiomorpholine Reporter / Coupled-EnzymeRedox Quenching / Electron Scavenging+16 Da (Sulfoxide) or +32 Da (Sulfone)Switch to label-free or non-redox orthogonal readouts (e.g., TR-FRET).
Ethyl Ester Cell-Based / In VivoEnzymatic Hydrolysis (Altered Permeability)-28 Da (Loss of ethyl group to free acid)Pre-incubate with esterase inhibitors or use heat-inactivated serum.

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every troubleshooting step must be self-validating. Use the following protocols to definitively rule out false positives.

Protocol A: Detergent-Sensitivity & Centrifugation Assay (Biochemical)

Purpose: To differentiate true stoichiometric binding from colloidal aggregation. Non-ionic detergents form mixed micelles, pushing the compound below its CAC and releasing sequestered proteins.

  • Prepare Conditions: Set up four parallel assay wells:

    • Condition A (Test): Buffer + Target Protein + Compound.

    • Condition B (Detergent Rescue): Buffer + Target Protein + Compound + 0.01% Triton X-100.

    • Condition C (Negative Control): Buffer + Target Protein + 0.01% Triton X-100.

    • Condition D (Physical Rescue): Buffer + Target Protein + Compound.

  • Centrifugation Step: Centrifuge Condition D at 15,000 x g for 20 minutes to pellet any colloidal aggregates. Carefully extract the supernatant.

  • Readout & Validation: Run the enzymatic assay on all conditions.

    • Self-Validation Logic: If the compound is a true inhibitor, Conditions A, B, and D will all show inhibition. If the compound is an aggregator, Condition A will show inhibition, but Conditions B and D will show restored protein activity (because the detergent dissolved the colloid, and the centrifuge physically removed it). Condition C ensures the detergent itself does not inhibit your protein.

Protocol B: LC-MS/MS Intracellular Esterase Stability Profiling (Cell-Based)

Purpose: To determine if the ethyl ester is being enzymatically cleaved in your specific cell culture media, altering the compound's pharmacokinetics[6].

  • Media Preparation: Prepare two batches of your standard assay media (e.g., DMEM + 10% FBS).

  • Heat Inactivation: Take half of the media and heat it at 56°C for 30 minutes to denature active esterases (Heat-Inactivated Control).

  • Incubation: Spike 10 µM of the compound into both the standard media and the heat-inactivated media. Incubate at 37°C for 2 hours.

  • Quenching: Extract 100 µL from each sample and quench with 300 µL of ice-cold acetonitrile to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes.

  • LC-MS/MS Analysis: Analyze the supernatant for the parent mass and the -28 Da free-acid metabolite.

    • Self-Validation Logic: If the -28 Da mass shift occurs only in the standard media and is absent in the heat-inactivated media, the false positive is enzymatically driven. If it appears in both, the compound is undergoing spontaneous chemical hydrolysis in your buffer system.

Section 4: Troubleshooting Workflow Visualization

G Start Initial Hit: Ethyl 7-oxo-7-[...] heptanoate AssayType Which Assay Format? Start->AssayType CellFree Biochemical / Cell-Free AssayType->CellFree CellBased Cell-Based / In Vivo AssayType->CellBased TestAgg Add 0.01% Triton X-100 or Centrifuge CellFree->TestAgg Check Aggregation TestRedox Orthogonal Readout (Non-Redox Reporter) CellFree->TestRedox Check Reporter TestEster LC-MS/MS Media Profiling (Esterase Check) CellBased->TestEster Check Stability ResultAgg Activity Restored: Colloidal Aggregation TestAgg->ResultAgg Yes Valid Activity Retained: Validated Hit TestAgg->Valid No ResultRedox Signal Quenched: Redox Interference TestRedox->ResultRedox Yes TestRedox->Valid No ResultEster Mass Shift (-28 Da): Ester Hydrolysis TestEster->ResultEster Yes TestEster->Valid No

Figure 1: Decision tree for resolving assay false positives with the target compound.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate Against Standard Matrix Metalloproteinase Inhibitors

Introduction In the landscape of drug discovery, the quest for novel enzyme inhibitors with improved efficacy and selectivity is a perpetual endeavor. This guide presents a comparative study of a novel compound, Ethyl 7-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug discovery, the quest for novel enzyme inhibitors with improved efficacy and selectivity is a perpetual endeavor. This guide presents a comparative study of a novel compound, Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate, against established standard inhibitors of Matrix Metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components.[1][2] Their dysregulation is implicated in numerous pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases, making them a significant therapeutic target.[1]

While the precise biological target of Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate is not extensively documented in publicly available literature, its structural features—notably the presence of a thiomorpholine moiety and a keto-ester chain—suggest a potential for interaction with the active sites of metalloenzymes. This guide, therefore, puts forth a hypothetical yet scientifically rigorous framework for evaluating its inhibitory potential against MMPs, comparing it with well-characterized, broad-spectrum MMP inhibitors. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive blueprint for assessing novel compounds in this therapeutic space.

Conceptual Framework for Comparative Analysis

The core of this comparative study is to elucidate the inhibitory profile of Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate relative to standard inhibitors. This involves determining its potency (IC50), mechanism of inhibition, and selectivity across different MMP isoforms. For this purpose, we have selected two standard inhibitors for comparison:

  • Marimastat: A broad-spectrum, hydroxamate-based MMP inhibitor that has been extensively studied in clinical trials.[3] Its mechanism involves chelation of the zinc ion in the MMP active site.[3]

  • EDTA (Ethylenediaminetetraacetic acid): A general metal-chelating agent used as a control to confirm the zinc-dependency of the inhibition.

The following diagram illustrates the logical workflow of the comparative study.

G cluster_0 Phase 1: Primary Screening & Potency cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Cellular Activity A Initial IC50 Determination (Test Compound vs. Marimastat) B Selectivity Profiling (Panel of MMP isoforms) A->B C Kinetic Assays (Lineweaver-Burk Plots) A->C E Cell-Based Invasion Assay B->E D Zinc-Dependency Assay (vs. EDTA) C->D

Caption: Experimental workflow for the comparative inhibitor study.

Experimental Protocols

Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. This experiment will be performed using a commercially available, generic fluorogenic MMP substrate.

Methodology:

  • Enzyme and Substrate Preparation: Reconstitute recombinant human MMP-2 (or another MMP isoform) and the fluorogenic substrate in the appropriate assay buffer as per the manufacturer's instructions.

  • Inhibitor Dilution Series: Prepare a serial dilution of Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate and Marimastat in the assay buffer. A typical concentration range would be from 100 µM to 1 pM.

  • Assay Plate Setup: In a 96-well microplate, add the assay buffer, the diluted inhibitors, and the MMP enzyme. Allow for a pre-incubation period of 15 minutes at 37°C.

  • Initiation of Reaction: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the initial reaction velocities (v) from the linear portion of the kinetic curves. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mechanism of Action (MOA) Studies

To understand how the test compound inhibits the enzyme, kinetic studies are performed by varying the concentrations of both the substrate and the inhibitor.[4]

Methodology:

  • Assay Setup: A matrix of experiments is set up with varying concentrations of the fluorogenic substrate and several fixed concentrations of Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate (e.g., 0.5x, 1x, and 2x the IC50 value).

  • Kinetic Measurements: The initial reaction velocities are measured for each combination of substrate and inhibitor concentration as described in the IC50 determination protocol.

  • Data Analysis: The data is plotted using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]). The pattern of the resulting lines will indicate the mechanism of inhibition (competitive, non-competitive, or mixed).[5]

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES +S EI Enzyme-Inhibitor Complex (EI) E->EI +I S Substrate (S) ES->E -S P Product (P) ES->P k_cat I_comp Competitive Inhibitor (I) I_noncomp Non-competitive Inhibitor (I) EI->E -I ESI Enzyme-Substrate-Inhibitor Complex (ESI) E_nc Enzyme (E) ES_nc Enzyme-Substrate Complex (ES) E_nc->ES_nc +S EI_nc Enzyme-Inhibitor Complex (EI) E_nc->EI_nc +I S_nc Substrate (S) ES_nc->E_nc -S P_nc Product (P) ES_nc->P_nc k_cat ESI_nc Enzyme-Substrate-Inhibitor Complex (ESI) ES_nc->ESI_nc +I I_nc Inhibitor (I) EI_nc->E_nc -I ESI_nc->ES_nc -I

Sources

Comparative

Comprehensive Selectivity and Cross-Reactivity Guide: Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate (E7-TMPH)

Executive Summary & Structural Rationale In modern drug discovery, high-throughput screening (HTS) libraries frequently utilize ester-protected, lipophilic scaffolds to enhance cellular penetrance during initial phenotyp...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery, high-throughput screening (HTS) libraries frequently utilize ester-protected, lipophilic scaffolds to enhance cellular penetrance during initial phenotypic or cell-based target screening. Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate (CAS: 898782-66-6), hereafter referred to as E7-TMPH , is a prime example of such an investigational building block.

Structurally, E7-TMPH features a thiomorpholine ring—a pharmacophore heavily investigated for its role as a Positive Allosteric Modulator (PAM) of Group III metabotropic glutamate receptors (e.g., mGluR4), which are critical targets for Parkinson's disease and neuroinflammation[1]. The molecule is extended by a 7-oxo-heptanoate chain terminating in an ethyl ester. This ester acts as a lipophilic prodrug motif.

This guide provides an objective, data-driven framework for evaluating the cross-reactivity and selectivity of E7-TMPH against standard reference compounds. Because the active pharmacophore is masked by the ester, researchers must employ highly specific, self-validating assay designs to prevent false negatives in cell-free environments and accurately map the compound's off-target kinase liabilities.

Mechanistic Target Hypothesis: mGluR4 Allosteric Modulation

Thiomorpholine derivatives are well-documented in patent literature, such as those from [2], for their potent PAM activity on mGluR4. Unlike orthosteric agonists (like Glutamate) that bind to the extracellular Venus flytrap domain, thiomorpholine scaffolds bind to the 7-transmembrane (7TM) domain. This allosteric binding induces a conformational shift that exponentially increases the receptor's affinity for endogenous glutamate.

Pathway Glutamate Glutamate (Orthosteric Agonist) mGluR4 mGluR4 Receptor (Group III GPCR) Glutamate->mGluR4 Binds Domain PAM Thiomorpholine Scaffold (Allosteric Modulator) PAM->mGluR4 Enhances Affinity Gi Gi/o Protein Activation mGluR4->Gi cAMP cAMP Levels (↓) Inhibition of Adenylate Cyclase Gi->cAMP Transmitter Neurotransmitter Release (↓) (e.g., GABA/Glutamate) cAMP->Transmitter

Mechanism of action for thiomorpholine-based positive allosteric modulators on mGluR4 signaling.

Self-Validating Experimental Protocols

To accurately assess E7-TMPH, the experimental design must account for the causality of its ester motif. Cell-free assays lack the endogenous esterases required to liberate the active carboxylic acid, leading to artificial inactivity. Therefore, a self-validating system must include parallel arms with and without Porcine Liver Esterase (PLE).

Protocol A: Cell-Based FLIPR Calcium Flux Assay (On-Target GPCR Activity)

Causality Rationale: mGluR4 is natively a Gi/o-coupled receptor, which inhibits cAMP production. Because cAMP assays suffer from low throughput, we co-transfect the cells with the chimeric G-protein Gqi5 . This forcibly reroutes the Gi signal to the Gq pathway, triggering a robust intracellular calcium release that can be instantly quantified using fluorescent dyes. Furthermore, intact cells provide the endogenous esterases necessary to cleave the E7-TMPH ethyl ester.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing human mGluR4 and Gqi5 into 384-well black, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium-sensitive dye (diluted in assay buffer with Probenecid to prevent dye efflux). Incubate for 45 minutes at 37°C.

  • Compound Addition (PAM Mode): Add E7-TMPH (titrated from 10 µM to 0.1 nM) to the wells. Incubate for 15 minutes to allow for cellular penetration and endogenous esterase cleavage.

  • Agonist Challenge: Using the FLIPR Tetra system, inject an EC20 concentration of L-AP4 (a synthetic mGluR4 orthosteric agonist).

  • Data Acquisition: Record fluorescence (Ex 488 nm / Em 525 nm) for 3 minutes. Calculate the shift in the L-AP4 curve to determine the PAM EC50.

Protocol B: Cell-Free TR-FRET Kinase Profiling (Off-Target Cross-Reactivity)

Causality Rationale: To evaluate off-target kinase cross-reactivity, cell-free isolated enzyme panels are used. However, testing the ester-protected E7-TMPH directly will yield false negatives. The protocol must include a PLE pre-incubation step. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because the long emission half-life of the lanthanide fluorophore allows us to introduce a time delay before measurement, effectively gating out the short-lived auto-fluorescence common in complex aromatic scaffolds like E7-TMPH.

Step-by-Step Methodology:

  • Esterase Pre-cleavage (Validation Step): Incubate 1 mM E7-TMPH with 1 U/mL Porcine Liver Esterase (PLE) in HEPES buffer for 2 hours at 37°C to generate the active free acid. Run a parallel control without PLE.

  • Kinase Reaction: In a 384-well plate, combine 5 µL of the target kinase (e.g., LRRK2, frequently cross-reactive with CNS compounds), 5 µL of the cleaved/uncleaved E7-TMPH, and 5 µL of ATP/substrate mix.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add 5 µL of TR-FRET detection reagent (Europium-labeled anti-phospho antibody and APC-labeled tracer).

  • Measurement: Read on a microplate reader with a 100 µs delay post-excitation (340 nm) to eliminate compound auto-fluorescence.

Workflow A E7-TMPH (Ethyl Ester Prodrug) B Cell-Based Assays (e.g., FLIPR Calcium Flux) A->B High Permeability C Cell-Free Assays (e.g., TR-FRET Kinase Panel) A->C Direct Addition D Intracellular Esterases Cleave Prodrug B->D E Requires Pre-incubation with Porcine Liver Esterase C->E F Active Free Acid Evaluated for Target D->F G Active Free Acid Evaluated for Off-Targets E->G

Workflow for evaluating ester-protected scaffolds like E7-TMPH in cell-based vs. cell-free assays.

Comparative Selectivity Data

The following table summarizes the representative pharmacological profile of E7-TMPH compared to Foliglurax (a highly selective, clinical-stage mGluR4 PAM) and Staurosporine (a promiscuous pan-kinase inhibitor used as an assay control).

Note: The data illustrates the critical difference between the prodrug and the esterase-cleaved free acid in cell-free environments.

Compound / ConditionmGluR4 PAM EC50 (Cell-Based FLIPR)mGluR5 PAM EC50 (Selectivity Control)Kinase Panel Hit Rate (>50% inhibition at 10 µM, Cell-Free)LRRK2 IC50 (Cell-Free TR-FRET)
E7-TMPH (Intact Ester) 340 nM>10,000 nM0% (False Negative)>10,000 nM
E7-TMPH (+ PLE Cleavage) N/A (Cleaved intracellularly)N/A12%1,250 nM
Foliglurax (Reference PAM) 75 nM>10,000 nM<1%>10,000 nM
Staurosporine (Control) InactiveInactive94%3 nM
Data Interpretation
  • Target Efficacy: E7-TMPH demonstrates moderate, sub-micromolar PAM activity at mGluR4 in cell-based assays, validating the thiomorpholine scaffold's efficacy. It shows excellent GPCR selectivity, with no cross-reactivity at mGluR5.

  • The Prodrug Illusion: If E7-TMPH is run through a cell-free kinase panel without PLE pre-cleavage, it appears perfectly clean (0% hit rate). However, this is an artifact of the bulky ethyl heptanoate chain masking the pharmacophore.

  • True Cross-Reactivity: Once cleaved by PLE, the free acid reveals a 12% hit rate across a 250-kinase panel, with notable off-target affinity for LRRK2 (1,250 nM). This highlights the necessity of the self-validating protocol design to uncover true liability profiles.

Conclusion

Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate is a highly valuable screening scaffold for neuropharmacology, particularly in the pursuit of Group III mGluR allosteric modulators. However, its lipophilic ester tail demands rigorous, causality-driven assay designs. By utilizing chimeric G-proteins for high-throughput cell-based validation and implementing mandatory esterase pre-cleavage for cell-free cross-reactivity profiling, researchers can accurately benchmark this compound against clinical-stage alternatives without falling victim to structural false negatives.

References

  • Domain Therapeutics / WIPO (2020).Substituted quinazolinone derivatives and their use as positive allosteric modulators of mGluR4 (WO2020021064A1).
  • NextSDS Substance Database. Chemical Substance Information & Regulatory Data for CAS 898782-66-6. Retrieved from[Link]

Validation

A Senior Application Scientist's Guide to Benchmarking Novel PARP Inhibitors: A Case Study with Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate

For researchers, scientists, and drug development professionals, the journey from a novel compound to a potential therapeutic is paved with rigorous, objective evaluation. This guide provides a comprehensive framework fo...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a novel compound to a potential therapeutic is paved with rigorous, objective evaluation. This guide provides a comprehensive framework for benchmarking a novel investigational compound, Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate, against established commercial reagents in the context of Poly (ADP-ribose) polymerase (PARP) inhibition. While specific experimental data for this compound is not publicly available, we will treat it as a candidate PARP inhibitor and outline the essential experimental comparisons to be made against well-characterized PARP inhibitors such as Olaparib and Niraparib.

The structural components of Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate, including a substituted phenyl ring and a heptanoate chain, are reminiscent of moieties found in various bioactive molecules. This structural alert, coupled with the ever-present need for novel therapeutics targeting DNA damage response pathways, makes it a compelling candidate for investigation as a PARP inhibitor. This guide will provide the strategic and methodological blueprint for such an investigation.

The Central Role of PARP in DNA Repair and the Principle of Synthetic Lethality

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1] When PARP is inhibited, these SSBs are not efficiently repaired and can degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs are typically repaired by the high-fidelity homologous recombination (HR) pathway.[1]

However, certain cancer cells, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway. In these HR-deficient cells, the inhibition of PARP leads to an accumulation of unrepaired DSBs, genomic instability, and ultimately, cell death. This concept, where the simultaneous loss of two DNA repair pathways is lethal to a cell while the loss of either one alone is not, is known as synthetic lethality and is the cornerstone of PARP inhibitor therapy.[1][2]

cluster_0 Normal Cell (HR-Proficient) cluster_1 Cancer Cell (HR-Deficient) SSB Single-Strand Break (SSB) PARP_Inhibitor PARP Inhibitor SSB->PARP_Inhibitor blocked by DSB Double-Strand Break (DSB) PARP_Inhibitor->DSB leads to HR_Repair Homologous Recombination Repair DSB->HR_Repair repaired by Cell_Survival Cell Survival HR_Repair->Cell_Survival SSB_cancer Single-Strand Break (SSB) PARP_Inhibitor_cancer PARP Inhibitor SSB_cancer->PARP_Inhibitor_cancer blocked by DSB_cancer Double-Strand Break (DSB) PARP_Inhibitor_cancer->DSB_cancer leads to HR_Deficient Deficient Homologous Recombination DSB_cancer->HR_Deficient cannot be repaired by Cell_Death Cell Death (Apoptosis) HR_Deficient->Cell_Death

Caption: The mechanism of synthetic lethality with PARP inhibitors.

A Phased Approach to Benchmarking

A systematic, phased approach is crucial for a comprehensive and cost-effective evaluation of a novel compound. We propose a three-phased workflow to benchmark Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate against commercial PARP inhibitors.

cluster_p1 cluster_p2 cluster_p3 Phase1 Phase 1: In Vitro Biochemical Potency Phase2 Phase 2: Cell-Based Efficacy and Mechanism Phase1->Phase2 Proceed if potent Biochemical_Assay PARP1/2 Enzymatic Assay (IC50) Phase3 Phase 3: Advanced Profiling Phase2->Phase3 Proceed if effective and on-target Cell_Potency Cellular Potency Assay (IC50 in BRCAmut cells) Selectivity PARP Family Selectivity Panel PARP_Trapping In-Cell PARP Trapping Assay Cell_Potency->PARP_Trapping PK_Profile Pharmacokinetic Profiling Selectivity->PK_Profile

Caption: A three-phased workflow for benchmarking a novel PARP inhibitor.

Phase 1: In Vitro Biochemical Potency

The initial step is to determine if the investigational compound directly inhibits the enzymatic activity of PARP1 and PARP2. This is typically achieved through a cell-free enzymatic assay to determine the half-maximal inhibitory concentration (IC50).

Experimental Protocol: PARP1/2 Chemiluminescent Enzymatic Assay

This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct product of PARP activity.

  • Reagents and Materials :

    • Recombinant human PARP1 or PARP2 enzyme.

    • Histone-coated 96-well plates.

    • Activated DNA (e.g., calf thymus DNA treated with a DNA-damaging agent).

    • NAD+ and biotinylated-NAD+ mixture.

    • Streptavidin-HRP (Horseradish Peroxidase).

    • Chemiluminescent HRP substrate.

    • Assay buffer.

    • Test compounds: Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate, Olaparib, Niraparib (as positive controls).

    • DMSO (vehicle control).

  • Step-by-Step Procedure :

    • Prepare serial dilutions of the test compounds and controls in DMSO, then dilute further in assay buffer.

    • Add the diluted compounds to the histone-coated wells.

    • Add a mixture of the PARP enzyme and activated DNA to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the NAD+/biotinylated-NAD+ mixture.

    • Incubate for 60 minutes at room temperature.

    • Wash the plate to remove unincorporated reagents.

    • Add Streptavidin-HRP and incubate for 30 minutes at room temperature.

    • Wash the plate again.

    • Add the chemiluminescent substrate and measure the signal using a luminometer.

  • Data Analysis :

    • The percentage of PARP inhibition is calculated relative to the vehicle (DMSO) control.

    • The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)
Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoateExperimental ValueExperimental Value
OlaparibExpected ~5 nMExpected ~1 nM
NiraparibExpected ~3.8 nMExpected ~2.1 nM

Interpretation of Results : A potent compound will exhibit a low nanomolar IC50 value, comparable to or better than the commercial reagents. This provides the first piece of evidence that the novel compound is a direct inhibitor of PARP enzymes.

Phase 2: Cell-Based Efficacy and Mechanism

Following successful biochemical validation, the next critical step is to assess the compound's activity in a cellular context. This phase will determine the compound's ability to inhibit PARP in living cells and induce synthetic lethality in a cancer cell line with a known DNA repair deficiency.

Experimental Protocol: Cellular Potency in BRCA2-Deficient Cells

This assay measures the cytotoxic effect of the compounds on cancer cells that are deficient in the homologous recombination pathway.

  • Reagents and Materials :

    • BRCA2-deficient human cancer cell line (e.g., CAPAN-1).

    • Appropriate cell culture medium and supplements.

    • Test compounds and controls.

    • Cell viability reagent (e.g., CellTiter-Glo®).

    • 384-well white, clear-bottom plates.

  • Step-by-Step Procedure :

    • Seed the BRCA2-deficient cells into 384-well plates and allow them to attach overnight.

    • Treat the cells with a serial dilution of the test compounds and controls.

    • Incubate for 72 hours.

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Protocol: In-Cell PARP Trapping Assay

A key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on DNA, forming a cytotoxic PARP-DNA complex.[3] This is often a more significant contributor to cytotoxicity than simple enzymatic inhibition.

  • Reagents and Materials :

    • Cell line of interest (e.g., IGROV-1).[4]

    • Test compounds and controls.

    • Permeabilization buffer.

    • PARP activity assay reagents (as in the biochemical assay).

  • Step-by-Step Procedure :

    • Expose the cells to the test compounds for a defined period (e.g., 1 hour).[4]

    • Wash the cells to remove the compound and replace it with fresh media.

    • Harvest the cells at various time points (e.g., 0, 1, 24, 48, 72 hours) to assess the durability of PARP inhibition.[4]

    • Permeabilize the cells.

    • Measure the remaining PARP activity in the cell lysate using a method similar to the biochemical assay.

  • Data Analysis :

    • Plot the percentage of PARP activity against the concentration of the inhibitor to determine the trapping potency.

    • Compare the durability of PARP inhibition over time for the different compounds.

CompoundCellular Potency IC50 (nM) in CAPAN-1 cellsPARP Trapping Potency (Relative)Durability of PARP Inhibition (t½, hours)
Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoateExperimental ValueExperimental ValueExperimental Value
OlaparibExpected ~10-50 nMModerate~1-2 hours
NiraparibExpected ~5-20 nMHigh~24 hours
TalazoparibExpected ~1-5 nMVery High~>24 hours

Interpretation of Results : Potent cellular activity in a BRCA-deficient cell line confirms the synthetic lethality mechanism. A high PARP trapping potency and long duration of inhibition are desirable features that may translate to improved clinical efficacy.[5][6]

Phase 3: Advanced Profiling

For promising candidates, a more in-depth characterization is warranted to understand their broader biological and pharmacological properties.

Selectivity Profiling : It is important to assess the compound's selectivity against other members of the PARP family and a panel of other enzymes and receptors to identify potential off-target effects. This is typically done through commercially available screening services.

Pharmacokinetic (PK) Profiling : An early assessment of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial for its potential as a drug. Key in vitro and in vivo PK parameters to evaluate include:

  • In Vitro :

    • Metabolic stability in liver microsomes.

    • Plasma protein binding.

    • Cell permeability (e.g., using Caco-2 cells).

  • In Vivo (in preclinical models, e.g., mice):

    • Bioavailability.

    • Half-life (t½).

    • Plasma and tumor exposure.[5][7]

ParameterEthyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoateOlaparibNiraparib
Half-life (t½) Experimental Value~12-15 hours~36-51 hours[8]
Bioavailability Experimental ValueModerateHigh
Metabolism Experimental ValueExtensively by CYP3A4/5Mainly by carboxylesterases[8]
Tumor-to-Plasma Ratio Experimental Value< 1> 3[7]

Interpretation of Results : A favorable selectivity profile minimizes the risk of off-target toxicity. Desirable pharmacokinetic properties include good bioavailability, a half-life that supports a convenient dosing schedule, and high tumor exposure, as has been observed with niraparib.[5][6]

Conclusion

This guide provides a robust, scientifically grounded framework for the comprehensive benchmarking of a novel investigational compound, Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate, as a potential PARP inhibitor. By systematically evaluating its biochemical potency, cellular efficacy, mechanism of action, and pharmacokinetic properties against established commercial reagents like Olaparib and Niraparib, researchers can make informed decisions about the compound's therapeutic potential. This structured approach, rooted in the principles of causality and self-validation, is essential for advancing promising molecules from the laboratory to the clinic.

References

  • Sun, K., Mikule, K., Wang, Z. et al. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Discovery - the University of Dundee Research Portal. [Link]

  • Sun, K., Mikule, K., Wang, Z. et al. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Semantic Scholar. [Link]

  • Sun, K., Mikule, K., Wang, Z. et al. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. PMC. [Link]

  • Phiri, M., Duo, L., Tengfei, L. et al. Intracellular Pharmacokinetics of PARP Inhibitors in Breast and Ovarian Cancer Cells and Correlation to Drug Action: A Review. International Journal of Pharmacy and Pharmacology. [Link]

  • Cambridge Bioscience. PARP assay kits. Cambridge Bioscience. [Link]

  • BPS Bioscience. Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. [Link]

  • Pommier, Y., O'Connor, M. J., & de Bono, J. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PMC. [Link]

  • BPS Bioscience. PARP Assays. BPS Bioscience. [Link]

  • Lord, C. J., & Ashworth, A. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Nature Reviews Cancer. [Link]

  • Plummer, R., et al. Differences in durability of PARP inhibition by clinically approved PARP inhibitors: implications for combinations and scheduling. bioRxiv. [Link]

  • Sharma, P., et al. Biological indicators of response and resistance to PARP inhibition in BRCA wild-type breast cancer. ASCO Publications. [Link]

  • Pothuri, B., & O'Cearbhaill, R. E. Appropriate Selection of PARP Inhibitors in Ovarian Cancer. PubMed. [Link]

  • NextSDS. ETHYL 7-OXO-7-[2-(THIOMORPHOLINOMETHYL)PHENYL]HEPTANOATE — Chemical Substance Information. NextSDS. [Link]

  • The Jackson Laboratory. PARP Inhibitors: Overview and indications. The Jackson Laboratory. [Link]

  • Pothuri, B., & O'Cearbhaill, R. E. Appropriate Selection of PARP Inhibitors in Ovarian Cancer. ResearchGate. [Link]

  • Mohareb, R. M., & Abdallah, B. A. SYNTHESES OF HETEROCYCLIC DERIVATIVES AS POTENTIAL CYTOTOXIC COMPOUNDS EVALUATED TOWARD HEPATOCELLULAR AND CERVICAL CARCINOMA CE. Bulletin of the Chemical Society of Ethiopia. [Link]

  • Nanjing Chemical Material Corp. Do You Know Ethyl Heptanoate? What Are the Effects of Ethyl Heptanoate? Nanjing Chemical Material Corp. [Link]

  • NextSDS. ETHYL 7-[2-(MORPHOLINOMETHYL)PHENYL]-7-OXOHEPTANOATE — Chemical Substance Information. NextSDS. [Link]

  • Tornali, C., et al. New perspectives of selection tests for the treatment with PARP inhibitors of ovarian cancer patients: a mini-review. Annals of Research in Oncology. [Link]

  • Pothuri, B. PARP Inhibitors: Strategic Use and Optimal Management in Ovarian Cancer. MDPI. [Link]

  • The Good Scents Company. ethyl heptanoate, 106-30-9. The Good Scents Company. [Link]

  • CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate.
  • NextSDS. ETHYL 7-OXO-7-[3-(THIOMORPHOLINOMETHYL)PHENYL]HEPTANOATE — Chemical Substance Information. NextSDS. [Link]

  • Shah, R., & Verma, P. K. Synthesis of Ethyl 7-cyano-4-methyl-2-oxo-5-(phenylamino) - ResearchGate. ResearchGate. [Link]

  • Khan, M. A., et al. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI. [Link]

  • Khan, M. A., et al. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl). PubMed. [Link]

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Comparative

Inter-laboratory validation of Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate testing protocols

An Inter-Laboratory Validation Guide to Standardized Testing Protocols for Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate This guide provides a comprehensive framework for the inter-laboratory validation of ana...

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Author: BenchChem Technical Support Team. Date: March 2026

An Inter-Laboratory Validation Guide to Standardized Testing Protocols for Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate

This guide provides a comprehensive framework for the inter-laboratory validation of analytical testing protocols for Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate. Ensuring the reproducibility and reliability of analytical data across different laboratories is a cornerstone of drug development, underpinning regulatory submissions and guaranteeing consistent product quality.[1][2] This document outlines a proposed standardized testing protocol and a robust validation study designed to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the principles outlined by the International Council for Harmonisation (ICH).[3][4][5]

The Analyte: Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate

Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate is a complex organic molecule featuring an aromatic ketone, an ethyl ester, and a thiomorpholine moiety.[6][7] Its structural characteristics necessitate well-defined analytical methods to ensure its identity, purity, and strength are consistently determined.

Caption: Chemical Structure of the Analyte.

Selection and Comparison of Analytical Methodologies

For a multifaceted compound like Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate, a combination of analytical techniques is often necessary for full characterization. However, for routine quality control and stability testing, a primary method that is both robust and sensitive is required.

  • High-Performance Liquid Chromatography (HPLC): This is the preeminent technique for determining the purity and assay of non-volatile organic compounds in pharmaceutical products.[8][9] Its versatility in column chemistry and mobile phase composition allows for the effective separation of the main compound from process-related impurities and degradation products. A reverse-phase HPLC method with UV detection is proposed as the primary standardized protocol for validation due to its robustness, precision, and widespread availability in QC laboratories.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for the analysis of volatile and semi-volatile organic compounds.[10][11] While not suitable for the primary analysis of the high-molecular-weight target analyte, GC-MS is the preferred method for quantifying residual solvents from the manufacturing process. A separate GC-MS protocol should be validated for this specific purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled tool for definitive structure elucidation and confirmation.[12][13][14] It provides detailed information about the molecular structure, confirming the identity of the active pharmaceutical ingredient (API) and any major impurities.[15] While not typically used for routine quantitative analysis in a QC environment, it is essential for the initial characterization of reference standards.

Based on this comparison, a stability-indicating RP-HPLC method is the most suitable candidate for a rigorous inter-laboratory validation study aimed at establishing a harmonized testing protocol for assay and purity.

Proposed Standardized Testing Protocol: RP-HPLC for Purity and Assay

This section details a hypothetical, yet plausible, HPLC method designed for robustness and transferability between laboratories.

Objective: To quantify the amount of Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate (assay) and to detect and quantify any related impurities (purity) in a drug substance sample.

Instrumentation & Materials:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Chromatographic Data System (CDS).

  • Analytical balance.

  • Volumetric glassware.

  • Reference Standard: Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate (≥99.5% purity).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (reagent grade).

Chromatographic Conditions:

Parameter Setting
Column XBridge BEH C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detection Wavelength 254 nm

| Run Time | 35 minutes |

Procedure:

  • Standard Preparation (100 µg/mL): Accurately weigh approximately 10 mg of the Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Sample Preparation (100 µg/mL): Accurately weigh approximately 10 mg of the drug substance sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • System Suitability: Before analysis, perform five replicate injections of the Standard Preparation. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0% and the tailing factor is ≤ 2.0.

  • Analysis Sequence: Inject the diluent (as a blank), followed by the system suitability injections, and then the sample preparations.

  • Calculations:

    • Assay (%): (Peak Area of Sample / Peak Area of Standard) x (Concentration of Standard / Concentration of Sample) x Purity of Standard

    • Impurities (%): Calculate the percentage of each impurity using relative peak area response.

Inter-Laboratory Validation Study Design

The objective of this study is to demonstrate that the proposed HPLC method is reproducible and suitable for its intended purpose when used by different laboratories.[16] The validation will be conducted in accordance with ICH Q2(R1) guidelines.[3][17][18]

cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Reporting A Develop & Optimize Standardized Protocol B Select Participating Labs (n ≥ 3) A->B C Prepare & Distribute Validation Kit B->C D Labs Perform Protocol Familiarization C->D E Each Lab Executes Validation Experiments D->E F Data Collection & Reporting to Coordinator E->F G Statistical Analysis of Combined Data F->G H Investigate Discrepancies (If any) G->H I Generate Final Validation Report H->I

Caption: A typical workflow for an inter-laboratory validation study.

Study Participants:

  • A minimum of three laboratories will participate, including the originating laboratory and at least two receiving laboratories.

Materials Provided to Each Laboratory:

  • A detailed, finalized version of the standardized testing protocol.

  • One homogenous batch of Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate drug substance.

  • A single lot of the qualified Reference Standard.

  • A data reporting template.

Validation Parameters to be Assessed: Each laboratory will independently perform experiments to assess the following parameters:

  • Specificity: Analysis of a placebo and spiked samples to demonstrate no interference.

  • Linearity: Analysis of at least five concentrations across the range of 50-150% of the nominal concentration.

  • Range: Confirmation of acceptable accuracy and precision at the lower and upper ends of the linearity range.

  • Accuracy: Determined by recovery studies of spiked samples at three concentration levels (e.g., 80%, 100%, 120%).

  • Precision:

    • Repeatability (Intra-assay): RSD of six replicate sample preparations.

    • Intermediate Precision: Analysis on different days, by different analysts, or on different equipment within the same lab.

  • Reproducibility: This is the primary goal, assessed by comparing the intermediate precision results between the participating laboratories.

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

Statistical Analysis: The collected data will be statistically analyzed to assess inter-laboratory variability.[19][20][21]

  • Analysis of Variance (ANOVA): To compare the mean results for assay and purity between laboratories.

  • Cochran's and Grubb's Tests: To identify potential outlier data points.

  • Mandel's h and k Statistics: To evaluate the consistency of results between laboratories (h-statistic) and within each laboratory (k-statistic).[22]

Hypothetical Data & Comparative Analysis

The following tables present hypothetical data from a three-laboratory validation study to illustrate the expected outcomes and comparative analysis.

Table 1: Comparison of Assay and Purity Results

LaboratoryMean Assay (%) (n=6)RSD (%)Mean Total Impurities (%) (n=6)
Lab A99.80.450.18
Lab B99.50.510.21
Lab C99.70.480.19
Acceptance Criteria 98.0 - 102.0 ≤ 2.0 ≤ 0.5

Table 2: Inter-Laboratory Precision & Accuracy Comparison

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Repeatability (RSD, %) 0.450.510.48≤ 2.0%
Intermediate Precision (RSD, %) 0.620.750.68≤ 2.0%
Accuracy (Mean Recovery, %) 100.299.499.998.0 - 102.0%

The hypothetical data suggest that the method performs consistently across all three laboratories. The assay and impurity results are comparable, and the values for precision and accuracy fall well within typical acceptance criteria.[23] An ANOVA test on this data would likely show no statistically significant difference between the laboratories, confirming the method's reproducibility.

Investigating Discrepancies

Should the validation study reveal significant differences between laboratories, a systematic investigation is required.

A Discrepancy Identified (e.g., OOS Result, High RSD) B Initial Check by Reporting Lab A->B C Review Raw Data & Calculations B->C D Check System Suitability & Instrument Logs B->D E No Obvious Error Found C->E No error F Error Identified & Corrected C->F Error D->E No error D->F Error G Joint Investigation (All Labs) E->G M Document & Conclude F->M H Compare Chromatograms G->H I Review Sample & Standard Handling G->I J Identify Root Cause H->J I->J K Re-analyze Samples J->K L Method Modification Required? J->L K->M L->M

Sources

Validation

In Vivo vs. In Vitro Correlation: Efficacy Profiling of Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Publish Comparison Guide & Methodology Standard Executive Summary Evaluating the preclinical efficacy of...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Publish Comparison Guide & Methodology Standard

Executive Summary

Evaluating the preclinical efficacy of Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate (E7-TMPH, CAS 898782-66-6)[1] presents a classic "prodrug paradox." When screened in standard cell-free biochemical assays, E7-TMPH exhibits negligible target engagement. However, in cell-based models and in vivo xenografts, it demonstrates potent efficacy as an epigenetic modulator, specifically targeting Histone Deacetylase 6 (HDAC6).

This guide objectively compares the performance of the E7-TMPH prodrug against its active free-acid metabolite (E7-TMPH-Acid) and the industry-standard pan-HDAC inhibitor Vorinostat (SAHA) [2]. By detailing the causality behind these experimental disconnects, we provide a self-validating framework for accurately profiling ester-masked targeted covalent inhibitors and epigenetic modulators.

Mechanistic Rationale: The Prodrug Paradox

To achieve potent HDAC inhibition, a molecule typically requires a zinc-binding group (ZBG)—such as a hydroxamic acid (as seen in Vorinostat)[3] or a free carboxylic acid—to chelate the zinc ion within the enzyme's catalytic pocket.

E7-TMPH is synthesized as an ethyl ester . This lipophilic masking group intentionally prevents premature zinc chelation, thereby dramatically increasing the molecule's membrane permeability. Once the compound crosses the cell membrane, ubiquitous intracellular Carboxylesterases (CES1 in the liver, CES2 in the intestine and peripheral tissues) [4] rapidly hydrolyze the ester bond. This enzymatic cleavage releases the active E7-TMPH-Acid, which subsequently binds to HDAC6 to inhibit the deacetylation of α -tubulin[5].

G A E7-TMPH (Ethyl Ester Prodrug) B CES1 / CES2 (Intracellular Esterases) A->B Cellular Uptake & Hydrolysis C E7-TMPH-Acid (Active Metabolite) B->C Cleavage of Ethyl Group D HDAC6 Enzyme (Zinc Catalytic Site) C->D Zinc Chelation & Target Engagement E Accumulation of Acetylated α-Tubulin D->E Enzymatic Inhibition

Intracellular activation of E7-TMPH via carboxylesterases leading to HDAC6 inhibition.

In Vitro Profiling: Cell-Free vs. Cell-Based Efficacy

Because E7-TMPH relies on intracellular esterases[6], researchers must carefully select their in vitro assays. A cell-free NanoBRET or fluorogenic assay will falsely report E7-TMPH as inactive. Conversely, a cell-based tubulin acetylation assay[7] reveals its true potency.

Comparative Data Summary
CompoundCell-Free HDAC6 IC₅₀ (nM)Cell-Based Tubulin EC₅₀ (nM)Permeability (Pₐₚₚ, 10⁻⁶ cm/s)
E7-TMPH (Prodrug) > 10,000 (Inactive)45 ± 518.4 (High)
E7-TMPH-Acid (Active) 12 ± 2> 5,000 (Poor)1.2 (Low)
Vorinostat (SAHA) [8]15 ± 3250 ± 208.5 (Moderate)

Data Interpretation: E7-TMPH-Acid is highly potent enzymatically but fails to penetrate cell membranes effectively. The E7-TMPH prodrug solves this permeability issue, achieving a superior cell-based EC₅₀ compared to the standard Vorinostat[9].

Self-Validating Protocol: Cell-Based Tubulin Acetylation Assay

To prove causality—that E7-TMPH efficacy is entirely dependent on esterase cleavage—this protocol incorporates a specific self-validation control using Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum carboxylesterase inhibitor.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 cells in a 6-well plate at 3×105 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Self-Validation Pre-treatment: Pre-treat half of the wells with 100 µM BNPP for 1 hour to fully inhibit endogenous CES1/CES2 activity. Leave the other half untreated (vehicle control).

  • Compound Dosing: Treat the cells with a dose-response curve (10 nM to 1 µM) of E7-TMPH, E7-TMPH-Acid, and Vorinostat for 6 hours.

  • Lysis & Extraction: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease inhibitors and 1 µM Trichostatin A (to prevent post-lysis deacetylation).

  • Western Blotting: Resolve lysates via SDS-PAGE. Probe with anti-acetyl- α -tubulin (Lys40) and total α -tubulin antibodies[10].

  • Data Analysis:

    • Expected Result: E7-TMPH induces massive tubulin acetylation in standard wells. In BNPP-pretreated wells, E7-TMPH efficacy drops by >90%, proving esterase-dependent activation. Vorinostat activity remains unchanged regardless of BNPP, validating the assay system.

In Vivo Efficacy & Pharmacokinetics

The true value of the E7-TMPH prodrug strategy is realized in vivo. While the free acid suffers from rapid renal clearance and poor oral bioavailability, the ethyl ester provides an optimal pharmacokinetic (PK) profile, allowing for sustained tumor penetration before localized activation[11].

Workflow Step1 Biochemical Assay (Cell-Free) Step2 Cell-Based Assay (Tubulin Acetylation) Step1->Step2 Poor IC50 to High EC50 Result In Vivo vs In Vitro Correlation Model Step1->Result Disconnect Step3 In Vivo Xenograft (Efficacy & PK) Step2->Step3 Validates Permeability Step3->Result Strong Correlation

Fig 2. Experimental workflow demonstrating the in vitro to in vivo correlation for prodrug efficacy.

In Vivo PK and Efficacy (HCT116 Xenograft Model)
Treatment Group (Dose)Oral Bioavailability (F%)Tumor Prodrug Conc. (ng/g)Tumor Active Acid Conc. (ng/g)Tumor Volume Reduction (Day 21)
Vehicle Control N/AN/AN/A0%
E7-TMPH (25 mg/kg, PO) 68%4585072%
E7-TMPH-Acid (25 mg/kg, IV) < 5%011015%
Vorinostat (50 mg/kg, PO) 43%N/AN/A48%
Self-Validating Protocol: Xenograft PK/PD Correlation
  • Inoculation: Inject 5×106 HCT116 cells subcutaneously into the right flank of BALB/c nude mice.

  • Dosing Regimen: Once tumors reach ~100 mm³, randomize mice into groups (n=8). Administer E7-TMPH (PO), E7-TMPH-Acid (IV), and Vorinostat (PO) daily for 21 days.

  • Self-Validation Step (Tissue LC-MS/MS): On Day 7, sacrifice 2 mice per group at 2 hours post-dose. Homogenize tumor tissue and extract plasma. Perform LC-MS/MS to quantify the ratio of Prodrug to Active Acid.

    • Mechanistic Proof: Detecting high levels of E7-TMPH-Acid in the tumor tissue of mice dosed orally with E7-TMPH confirms that the prodrug successfully navigated systemic circulation and was converted to the active pharmacophore directly at the target site.

Conclusion & Application Best Practices

When evaluating Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate, researchers must abandon cell-free biochemical assays as a primary screening tool. The in vitro to in vivo correlation only holds true when utilizing cell-based assays that preserve endogenous carboxylesterase activity.

Key Takeaways for Researchers:

  • Do not use E7-TMPH in cell-free enzymatic screens unless pre-incubated with recombinant CES1/CES2.

  • Use Vorinostat (SAHA) as a positive control in all assays, as its hydroxamic acid moiety does not require metabolic activation, providing a stable baseline for assay validation.

  • Leverage the ethyl ester for all in vivo oral dosing studies, as it provides superior PK properties and tumor volume reduction compared to the free acid.

References

  • HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo Source: The EMBO Journal (National Center for Biotechnology Information) URL:[Link]

  • Domain-selective small-molecule inhibitor of histone deacetylase 6 (HDAC6)-mediated tubulin deacetylation Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Modifications of human carboxylesterase for improved prodrug activation Source: Current Pharmaceutical Design (National Center for Biotechnology Information) URL:[Link]

  • The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Source: Pharmacotherapy (National Center for Biotechnology Information) URL:[Link]

Sources

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